molecular formula C5H9BN2O2 B598033 (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid CAS No. 1204333-57-2

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B598033
CAS No.: 1204333-57-2
M. Wt: 139.949
InChI Key: NAYVNBPKYJFKQA-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid (CAS 1204333-57-2) is a high-value boronic acid ester building block extensively employed in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds . This compound is a critical synthetic intermediate in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors . Research has demonstrated the application of analogous pyrazole-4-boronic acid pinacol esters in the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which have shown potent and selective inhibitory activity against Cyclin-dependent kinase 2 (CDK2), presenting a promising therapeutic strategy in oncology . The boronic acid functional group acts as a key linchpin in Suzuki couplings, enabling the efficient conjugation of the pyrazole scaffold with a wide array of aryl and heteroaryl halides to create complex, drug-like molecules for biological screening . As a privileged scaffold in medicinal chemistry, the 1,5-dimethyl-1H-pyrazole core offers opportunities to explore new chemical space and optimize properties such as potency and selectivity in lead optimization campaigns . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Harmful if swallowed . Wear suitable protective equipment, and handle only in a chemical fume hood . For long-term stability, store sealed in a dry environment at -20°C . General Molecular Information: • CAS Number: 1204333-57-2 • Molecular Formula: C5H9BN2O2 • Molecular Weight: 139.95 g/mol

Properties

IUPAC Name

(1,5-dimethylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYVNBPKYJFKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681756
Record name (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
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Molecular Weight

139.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204333-57-2
Record name (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
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Record name 1,5-Dimethylpyrazole-4-boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid: Synthesis, Application, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1204333-57-2

This technical guide provides a comprehensive overview of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and its pivotal role in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Compound Properties and Data

This compound is a stable, solid compound at room temperature. Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1204333-57-2[1]
Molecular Formula C₅H₉BN₂O₂
Molecular Weight 139.95 g/mol [1]
Appearance Solid
Storage Conditions Store in a dry, well-ventilated place. For long-term storage, keeping it in a freezer under -20°C is recommended.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. The general synthetic workflow involves the formation of the pyrazole core, followed by regioselective bromination and subsequent conversion to the boronic acid.

Synthesis of 1,5-Dimethyl-1H-pyrazole

The initial step involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A typical protocol is as follows:

Experimental Protocol:

  • In a round-bottom flask, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol.

  • Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield crude 1,5-dimethyl-1H-pyrazole, which can be purified by distillation.

Bromination of 1,5-Dimethyl-1H-pyrazole

The next step is the regioselective bromination at the C4 position of the pyrazole ring.

Experimental Protocol:

  • Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Slowly add a brominating agent such as N-Bromosuccinimide (NBS) (1.0-1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-bromo-1,5-dimethyl-1H-pyrazole by column chromatography.

Synthesis of this compound

The final step is the conversion of the bromo-pyrazole to the corresponding boronic acid. Two common methods are presented below.

This method involves the formation of an organolithium intermediate which is then quenched with a borate ester.

Experimental Protocol:

  • Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[2][3]

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of an aqueous solution of ammonium chloride.

  • Acidify the mixture with 1M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization.

This palladium-catalyzed reaction offers a milder alternative for the synthesis of boronic esters, which can be subsequently hydrolyzed to the boronic acid.[4][5]

Experimental Protocol for the Pinacol Ester:

  • In a Schlenk flask, combine 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).

  • Add a degassed solvent, such as dioxane or toluene.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • The pinacol ester can then be hydrolyzed to the boronic acid by treatment with an aqueous acid.

Application in Drug Discovery: A Key Intermediate for JAK Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors.[6] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and immune responses.[7][8][9][10] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer.[11]

Ruxolitinib, a potent and selective JAK1/JAK2 inhibitor, is a prominent example of a therapeutic agent whose synthesis can utilize pyrazole-based building blocks.[12] The pyrazole moiety serves as a key pharmacophore, interacting with the hinge region of the kinase domain.

General Synthetic Scheme for a JAK Inhibitor

The following diagram illustrates a generalized synthetic route to a JAK inhibitor, highlighting the role of this compound in a Suzuki-Miyaura cross-coupling reaction.

G cluster_synthesis Synthesis of JAK Inhibitor Core start_material Aryl/Heteroaryl Halide (e.g., Halogenated Pyrrolo[2,3-d]pyrimidine) suzuki_coupling Suzuki-Miyaura Cross-Coupling start_material->suzuki_coupling boronic_acid This compound boronic_acid->suzuki_coupling jak_inhibitor_core JAK Inhibitor Core (Pyrazole-substituted scaffold) suzuki_coupling->jak_inhibitor_core Pd catalyst, Base final_modification Further Functionalization jak_inhibitor_core->final_modification final_product Final JAK Inhibitor (e.g., Ruxolitinib analogue) final_modification->final_product

Synthetic workflow for a JAK inhibitor.
The JAK-STAT Signaling Pathway and Mechanism of Inhibition

The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[8] JAK inhibitors, synthesized using intermediates like this compound, competitively bind to the ATP-binding site of JAKs, thereby blocking the phosphorylation of STATs and inhibiting downstream signaling.[9][10]

G cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak cytokine_receptor->jak stat STAT (inactive) jak->stat phosphorylates cytokine Cytokine cytokine->cytokine_receptor binds p_stat p-STAT (active) stat_dimer STAT Dimer p_stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression regulates jak_inhibitor JAK Inhibitor (e.g., Ruxolitinib) jak_inhibitor->jak inhibits

The JAK-STAT signaling pathway and its inhibition.

Safety and Handling

This compound is harmful if swallowed. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of JAK inhibitors highlights its importance in the development of targeted therapies for a range of diseases. The synthetic protocols and biological context provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate.

References

An In-depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its rigid pyrazole scaffold and versatile boronic acid functionality make it an invaluable reagent in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and a detailed examination of its application in the synthesis of Janus Kinase (JAK) inhibitors, which are pivotal in treating various inflammatory diseases and cancers.

Chemical Structure and Properties

This compound is a five-membered heterocyclic compound containing a pyrazole ring substituted with two methyl groups and a boronic acid functional group.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1204333-57-2
Molecular Formula C₅H₉BN₂O₂
Molecular Weight 139.95 g/mol
Appearance White to off-white solidN/A
Solubility Soluble in methanol, DMSO, and other polar organic solventsN/A

Synthesis and Characterization

The synthesis of this compound can be achieved through several synthetic routes. Two common methods are the borylation of a pre-functionalized pyrazole, such as a halogenated derivative, or the direct C-H activation and subsequent borylation. Below is a representative protocol based on the borylation of a halogenated pyrazole.

Experimental Protocol: Synthesis from 4-Bromo-1,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of the pinacol ester of this compound, a stable and commonly used derivative, followed by hydrolysis to the boronic acid.

Workflow for the Synthesis of this compound:

G A Start: 4-Bromo-1,5-dimethyl-1H-pyrazole B Reaction with Bis(pinacolato)diboron [PdCl₂(dppf)], KOAc, Dioxane A->B C Formation of this compound pinacol ester B->C D Purification by Column Chromatography C->D E Hydrolysis (e.g., with aqueous acid) D->E F Isolation and Drying E->F G Final Product: This compound F->G

Caption: Synthetic workflow for this compound.

Materials:

  • 4-Bromo-1,5-dimethyl-1H-pyrazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hydrochloric acid (aqueous solution)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.5 equiv), and PdCl₂(dppf) (0.05 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the reaction mixture at 80-90 °C for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Pinacol Ester: Purify the crude product by column chromatography on silica gel to obtain this compound pinacol ester.

  • Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent (e.g., acetone or THF) and add an aqueous solution of a strong acid like HCl. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution may be extracted with an organic solvent, or the product may precipitate. The solid product can be collected by filtration, washed with cold water, and dried under vacuum.

Table 2: Representative Reaction Data for the Synthesis of Pyrazole Boronic Acid Pinacol Esters

Starting MaterialProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Boc-4-halogenopyrazole1-Boc-4-pyrazole pinacol boratePdCl₂(dppf)KOAcDioxane80-1106-12High[1]
4-Bromo-1-methyl-1H-pyrazole1-Methyl-1H-pyrazole-4-boronic acid pinacol esterN/A (via lithiation)n-BuLiTHF-78 to RTN/AHigh[2]
Characterization Data

Characterization of the final product is crucial for confirming its identity and purity. The following are expected spectroscopic data based on the structure and data from similar compounds.

Table 3: Spectroscopic Data for this compound Pinacol Ester

TechniqueExpected DataReference
¹H NMR δ (ppm): ~7.5 (s, 1H, pyrazole-H), ~3.7 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃), ~1.3 (s, 12H, pinacol-CH₃)[3]
¹³C NMR Expected peaks for pyrazole ring carbons, methyl carbons, and pinacol carbons. The carbon attached to boron will have a broad signal.[4]
Mass Spec (ESI-MS) m/z: [M+H]⁺ corresponding to the molecular weight of the boronic acid or its pinacol ester.[4]

Application in Drug Discovery: Synthesis of JAK Inhibitors

This compound and its derivatives are instrumental in the synthesis of various kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[5][6]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[7]

Diagram of the JAK-STAT Signaling Pathway and its Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. Phosphorylation STAT_dimer STAT Dimer STAT_inactive->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding JAK_Inhibitor JAK Inhibitor (e.g., containing a pyrazole moiety) JAK_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a JAK Inhibitor Precursor

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a halogenated pyrimidine core, a common step in the synthesis of many JAK inhibitors.[8]

Workflow for Suzuki-Miyaura Coupling:

G A Start: this compound + Halo-pyrimidine B Reaction with Pd Catalyst and Base (e.g., Pd(PPh₃)₄, Na₂CO₃) A->B C Formation of Pyrazolyl-pyrimidine B->C D Work-up and Purification C->D E Final Product: JAK Inhibitor Precursor D->E

Caption: Workflow for the synthesis of a JAK inhibitor precursor via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Halogenated pyrimidine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the halogenated pyrimidine (1.0 equiv), this compound (1.1 equiv), sodium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the tube and heat the reaction mixture to 90-100 °C for 6-12 hours with stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

Pyrazole DerivativeCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pyrazole boronic acid4-BromopyrazolePd(PPh₃)₄Na₂CO₃Dioxane/H₂O906High[8]
Arylboronic acid3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O110 (microwave)0.567-89[9]
Boronic acidUnprotected N-H PyrazolesP1 or P2 PrecatalystsK₃PO₄Dioxane/H₂O605-870-95[10]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex molecules in drug discovery. Its application in the construction of JAK inhibitors highlights its importance in developing treatments for a range of diseases. The synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries. The continued exploration of pyrazole boronic acids in organic synthesis is expected to lead to the discovery of new and improved therapeutic agents.

References

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrazole ring is a key structural motif found in numerous biologically active molecules and approved pharmaceuticals, valued for its metabolic stability and ability to participate in specific binding interactions.[1][2] The boronic acid functional group makes this compound a versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[3][4] This guide provides a detailed overview of the molecular characteristics, experimental protocols, and key applications of this compound for professionals in drug development and scientific research.

Core Compound Properties and Data

The fundamental properties of this compound are summarized below. The molecular weight is derived from its chemical formula by summing the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Boron: 10.81 u, Nitrogen: 14.007 u, Oxygen: 15.999 u).

PropertyValue
Molecular Formula C5H9BN2O2
Molecular Weight 139.95 g/mol
CAS Number 1204333-57-2
Physical Form Solid
IUPAC Name This compound
InChI 1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3
InChIKey NAYVNBPKYJFKQA-UHFFFAOYSA-N

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary application of pyrazole boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction facilitates the formation of a C-C bond between the pyrazole ring and an aryl or vinyl halide, providing a highly efficient route to complex molecular architectures.[3] The versatility and functional group tolerance of this reaction make it an invaluable tool in the synthesis of novel drug candidates and advanced materials.[3][5]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction, a fundamental process where this compound serves as a key reagent.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition (R1-X) pd0->oxidative_addition + R1-X pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation [R2-B(OR)2] pd_complex1->transmetalation + R2-B(OR)2 + Base pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Coupled Product) reductive_elimination->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide generalized protocols for the synthesis of pyrazole boronic acids and their subsequent use in Suzuki-Miyaura coupling reactions, based on established chemical literature.

Protocol 1: General Synthesis of a Pyrazole Boronic Acid Pinacol Ester

The synthesis of pyrazole boronic acids often proceeds via a pinacol ester intermediate, which enhances stability. A common method involves the palladium-catalyzed borylation of a halogenated pyrazole.[6]

Synthesis_Workflow Workflow for Pyrazole Boronic Acid Ester Synthesis start Start: Halogenated Pyrazole (e.g., 4-bromo-1,5-dimethyl-1H-pyrazole) reagents Reagents: - Pinacol diboron (B2pin2) - Palladium Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., KOAc) - Solvent (e.g., Dioxane) start->reagents 1. Add reaction Reaction Setup: Combine reactants in an inert atmosphere. Heat the mixture (e.g., 80-100 °C). reagents->reaction 2. Mix & Heat monitoring Monitor reaction progress (TLC or GC-MS). reaction->monitoring 3. During Reaction workup Aqueous Workup: - Cool the reaction mixture. - Partition between water and an organic solvent. - Separate organic layer. monitoring->workup 4. Upon Completion purification Purification: - Dry organic layer (e.g., with Na2SO4). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification 5. Isolate product Product: This compound pinacol ester purification->product 6. Final Product

Caption: General workflow for synthesizing a pyrazole boronic acid pinacol ester.

Methodology:

  • Reaction Setup: In a reaction vessel maintained under an inert atmosphere (e.g., nitrogen or argon), combine the starting 4-halo-1,5-dimethyl-1H-pyrazole (1.0 eq), pinacol diboron (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl2 (2-5 mol%), and a base like potassium acetate (2.0-3.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.

  • Heating: Stir the mixture and heat to a temperature between 80-110 °C.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the desired pyrazole boronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling Using this compound

This protocol outlines the coupling of the pyrazole boronic acid with an aryl halide.

Methodology:

  • Reaction Setup: To a reaction flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and an aqueous solution of a base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0-3.0 eq).[7]

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[7]

  • Heating: Purge the mixture with an inert gas, then heat to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Track the reaction's completion by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate in vacuo. The resulting crude material is purified by column chromatography or recrystallization to afford the final coupled product.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the synthesis of complex molecules containing the pyrazole scaffold. The protocols and data presented in this guide offer a technical foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, accelerating the discovery of new therapeutic agents and advanced materials.

References

Spectroscopic Characterization of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid (CAS: 1204333-57-2). Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a reference for the characterization and quality control of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1204333-57-2

  • Molecular Formula: C₅H₉BN₂O₂

  • Molecular Weight: 139.95 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar compounds, including various substituted pyrazoles and arylboronic acids.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH ₃ (at N1)3.7 - 3.9Singlet
CH ₃ (at C5)2.2 - 2.4Singlet
CH (at C3)7.5 - 7.7Singlet
B(OH )₂4.5 - 6.0Broad Singlet

Prediction is based on the analysis of similar pyrazole structures.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C H₃ (at N1)35 - 38
C H₃ (at C5)12 - 15
C 3140 - 145
C 495 - 105 (broad due to B-C coupling)
C 5148 - 152

Prediction is based on the analysis of ¹³C NMR data for substituted pyrazoles.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600O-H stretch (broad)B-O-H
2850 - 3000C-H stretchC-H (aliphatic)
~3100C-H stretchC-H (aromatic)
1500 - 1600C=N, C=C stretchPyrazole ring
1300 - 1400B-O stretchB-O
1000 - 1200C-N stretchC-N

Prediction is based on characteristic infrared group frequencies.[1][2][3]

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
140[M+H]⁺ (Molecular ion peak for ¹¹B isotope)
139[M+H]⁺ (Molecular ion peak for ¹⁰B isotope)
122[M+H - H₂O]⁺
95[M+H - B(OH)₃]⁺

The molecular ion peak is the heaviest ion in the mass spectrum and can be used to determine the molecular weight.[4][5] The natural isotopic distribution of boron (¹⁰B and ¹¹B) will result in a characteristic pattern for boron-containing fragments.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 50 to 500.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_verification Structure Verification nmr->structure_verification ir->structure_verification ms->structure_verification purity_assessment Purity Assessment structure_verification->purity_assessment

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data to Chemical Structure

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound This compound h1_nmr ¹H NMR (Proton Environment) compound->h1_nmr Reveals c13_nmr ¹³C NMR (Carbon Skeleton) compound->c13_nmr Reveals ir_spec Functional Groups (B-OH, C=N, C-H) compound->ir_spec Identifies ms_spec Molecular Weight & Fragmentation compound->ms_spec Confirms

Caption: Relationship between spectroscopic data and the chemical structure.

References

An In-depth Technical Guide to the ¹H NMR of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of public domain, experimentally verified ¹H NMR data for this specific compound, this guide presents a thorough analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Introduction

This compound, with the CAS Number 1204333-57-2, and its corresponding pinacol ester (CAS Number 1036991-40-8) are versatile synthetic intermediates. The pyrazole moiety is a common scaffold in numerous pharmaceuticals, exhibiting a wide range of biological activities. The boronic acid functional group makes these compounds particularly valuable for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This enables the facile introduction of the 1,5-dimethylpyrazole core into complex molecular architectures, a crucial step in the discovery and development of novel therapeutic agents and functional materials.

Predicted ¹H NMR Data

The key proton signals anticipated for this compound are from the two methyl groups (at positions 1 and 5 of the pyrazole ring), the lone proton on the pyrazole ring (at position 3), and the acidic protons of the boronic acid group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
N-CH₃ (Position 1)3.7 - 3.9Singlet3HN/AThe chemical shift is influenced by the electron-withdrawing nature of the pyrazole ring.
C-CH₃ (Position 5)2.4 - 2.6Singlet3HN/AThis methyl group is typically upfield compared to the N-methyl group.
Pyrazole H (Position 3)7.5 - 7.8Singlet1HN/AThe chemical shift of this aromatic proton is in the expected downfield region.
B(OH)₂4.0 - 6.0Broad Singlet2HN/AThe chemical shift and signal shape are highly dependent on the solvent, concentration, and water content. This signal may exchange with D₂O.

Disclaimer: The data presented in Table 1 are estimations based on the analysis of structurally similar compounds and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Analysis

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the boronic acid without reacting with it should be chosen. Common choices include DMSO-d₆, CDCl₃ (if solubility permits), or Methanol-d₄. DMSO-d₆ is often a good choice for boronic acids due to its high polarity.

  • Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm) when using solvents like CDCl₃. For DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a reference.

  • Water Content: Boronic acids can form anhydrides (boroxines) upon dehydration. It is crucial to use anhydrous solvents and handle the sample in a dry environment to obtain a spectrum of the monomeric boronic acid. The presence of water can also affect the chemical shift and line shape of the B(OH)₂ protons.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually adequate to cover all proton signals.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

    • Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak identification.

  • Chemical Shift Referencing: The chemical shifts should be referenced to the internal standard or the residual solvent peak.

  • Integration: The integrated area of each signal should be determined to confirm the number of protons it represents.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (if any) for each signal.

Visualization of Application in Synthesis

This compound is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates its role in the synthesis of a more complex molecule.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrazole_Boronic_Acid This compound Product Coupled Product (Ar-Pyrazole) Pyrazole_Boronic_Acid->Product Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: Suzuki-Miyaura coupling of this compound.

This workflow diagram illustrates the key components of a Suzuki-Miyaura cross-coupling reaction. The pyrazole boronic acid and an aryl halide are coupled in the presence of a palladium catalyst and a base in a suitable solvent system to yield the desired biaryl product. This reaction is fundamental in drug discovery for creating libraries of novel compounds for biological screening.

Stability of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a key building block in medicinal chemistry and drug development. Understanding the stability profile of this compound is critical for ensuring the integrity of starting materials, the reproducibility of synthetic processes, and the quality of final products. This document outlines the primary degradation pathways, presents methodologies for stability assessment, and offers guidance on proper handling and storage.

Core Concepts in the Stability of Arylboronic Acids

Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. The two most significant pathways are protodeboronation and oxidation.

1.1 Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] This process is often the primary cause of degradation for arylboronic acids in aqueous environments. The rate of protodeboronation is highly dependent on the pH of the solution.[2] Generally, boronic acids exhibit their greatest stability at neutral pH.[1] Both acidic and basic conditions can catalyze this degradation.[1] For heteroarylboronic acids, the specific pKa of the heterocyclic ring system can also influence the pH-rate profile of decomposition.[2]

1.2 Oxidation

The boron center in boronic acids is electrophilic and can be susceptible to oxidation, particularly in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[1] This can lead to the formation of various boron-containing byproducts and the corresponding phenol. Studies on peptide boronic acids have shown that oxidative degradation can be a major pathway, sometimes accelerated by seemingly stabilizing agents like ascorbate and EDTA under certain conditions.[3]

1.3 Stabilization Strategies

A common strategy to enhance the stability of boronic acids is their conversion to boronic esters, such as pinacol esters.[2][4] These esters are generally more resistant to protodeboronation and oxidation, have a longer shelf-life, and are often easier to purify.[2][5] However, it is important to note that the stability of boronic esters can be influenced by the diol used for esterification, and they can still be prone to hydrolysis under certain conditions, particularly during chromatographic analysis.[4][6]

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the following tables provide a template for how such data would be presented. These tables are based on typical results from forced degradation studies on arylboronic acids.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionTimeTemperature% DegradationMajor Degradation Product(s)
0.1 M HCl24 h60°C12.5%1,5-Dimethyl-1H-pyrazole
0.1 M NaOH24 h60°C8.2%1,5-Dimethyl-1H-pyrazole
5% H₂O₂24 h25°C18.9%1,5-Dimethyl-1H-pyrazol-4-ol
Thermal (Solid)48 h80°C2.1%Not Detected
Photolytic (Solid)24 h25°C1.5%Not Detected

Table 2: pH-Rate Profile for the Hydrolytic Degradation of this compound

pHRate Constant (k, s⁻¹)Half-life (t½, hours)
2.01.5 x 10⁻⁵12.8
4.05.2 x 10⁻⁶36.9
7.01.1 x 10⁻⁶175.0
9.04.8 x 10⁻⁶40.1
12.09.7 x 10⁻⁶19.8

Experimental Protocols for Stability Assessment

The following are detailed protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.

3.1 Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[7]

Objective: To induce degradation of this compound under various stress conditions to an extent of approximately 10-30%.[8][9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 5% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks, pipettes, and vials

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with a 50:50 ACN:water mixture.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with a 50:50 ACN:water mixture.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 5% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with a 50:50 ACN:water mixture.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of solid this compound in a clear glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in acetonitrile to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with a 50:50 ACN:water mixture.

  • Photolytic Degradation (Solid State):

    • Place approximately 10 mg of solid this compound in a clear glass vial.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • After exposure, dissolve the solid in acetonitrile to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with a 50:50 ACN:water mixture.

  • Control Samples: Prepare control samples (unstressed) by diluting the stock solution to 0.1 mg/mL with the appropriate solvent mixture.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3.2).

3.2 Protocol for Stability-Indicating HPLC-UV Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[10]

Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or a similar passive column to minimize on-column hydrolysis).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (50:50 ACN:water) to ensure no interfering peaks are present.

  • Inject the unstressed (control) sample of this compound to determine its retention time and peak shape.

  • Inject each of the stressed samples from the forced degradation study.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Calculate the percentage degradation using the following formula: % Degradation = [(Area_parent_control - Area_parent_stressed) / Area_parent_control] * 100

  • Ensure that the method provides adequate resolution between the parent peak and all degradation product peaks.

Signaling Pathways and Experimental Workflows

4.1 Visualizations

The following diagrams, generated using Graphviz, illustrate the key degradation pathways and a typical workflow for stability testing.

G Degradation Pathways of this compound cluster_0 Protodeboronation (Hydrolysis) cluster_1 Oxidation A This compound B 1,5-Dimethyl-1H-pyrazole A->B + H₂O (Acid or Base Catalyzed) C This compound D 1,5-Dimethyl-1H-pyrazol-4-ol C->D + [O] (e.g., H₂O₂)

Figure 1: Key degradation pathways for the target compound.

G Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base Hydrolytic oxid Oxidation (5% H₂O₂, RT) stress->oxid Oxidative thermal Thermal Stress (Solid, 80°C) stress->thermal Physical photo Photolytic Stress (Solid, Light Chamber) stress->photo Physical neutralize Neutralize & Dilute Samples (to 0.1 mg/mL) acid->neutralize base->neutralize oxid->neutralize Dilute Only thermal->neutralize Dissolve & Dilute photo->neutralize Dissolve & Dilute analyze Analyze by Stability-Indicating HPLC-UV Method neutralize->analyze report Characterize Degradants & Assess Stability Profile analyze->report

Figure 2: General workflow for forced degradation studies.

Handling and Storage Recommendations

To ensure the long-term stability and integrity of this compound, the following handling and storage procedures are recommended:

  • Storage Temperature: Store in a freezer at temperatures of -20°C or below.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1]

  • Container: Keep the compound in a tightly sealed container.

  • Handling: Handle in a dry environment, such as a glove box or under a stream of inert gas, to prevent moisture absorption. Avoid contact with strong oxidizing agents.

By adhering to these guidelines and employing the described analytical methodologies, researchers, scientists, and drug development professionals can effectively manage the stability of this compound, ensuring the quality and reliability of their research and development efforts.

References

Methodological & Application

Applications of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for targeted cancer therapy. Its pyrazole core serves as a privileged scaffold, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. The boronic acid functional group facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex molecules with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase inhibitors, with a focus on Cyclin-Dependent Kinase 2 (CDK2) and mesenchymal-epithelial transition factor (c-Met) inhibitors.

Key Applications in Kinase Inhibition

The 1,5-dimethyl-1H-pyrazol-4-yl moiety has been incorporated into a variety of kinase inhibitors, demonstrating significant potential in cancer treatment.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of cell cycle progression, and its dysregulation is frequently observed in various cancers. Inhibitors targeting CDK2 can induce cell cycle arrest and apoptosis in cancer cells. The 1,5-dimethyl-1H-pyrazol-4-yl group can be coupled with pyrimidine scaffolds to generate potent and selective CDK2 inhibitors.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and metastasis of numerous tumors. This compound is a valuable reagent for the synthesis of small molecule inhibitors that target the ATP-binding site of c-Met, thereby blocking its oncogenic signaling.

Quantitative Data on Kinase Inhibitors

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using pyrazole boronic acid derivatives, including analogs of compounds that can be synthesized using this compound.

Table 1: Inhibitory Activity of Pyrazole-Containing CDK2 Inhibitors

Compound IDTarget KinaseKᵢ (µM)GI₅₀ (µM) against A2780 cellsReference
15 CDK20.0050.158[1]
14 CDK20.007-[1]
23 CDK20.0907.350[1]

Table 2: Inhibitory Activity of Pyrazole-Containing c-Met Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
5a c-Met4.27HepG-2[2]
5b c-Met7.95HepG-2[2]
TS-41 c-Met0.26A549-P[3]

Experimental Protocols

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 4-(1,5-dimethyl-1H-pyrazol-4-yl)-pyrimidine intermediate, a common core structure for various kinase inhibitors.

Reaction Scheme:

Caption: CDK2 signaling pathway and the inhibitory action of pyrazole-based compounds.

HGF/c-Met Signaling Pathway in Cancer

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2 p_cMet->GRB2 Recruits PI3K PI3K p_cMet->PI3K Recruits STAT3 STAT3 p_cMet->STAT3 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Downstream Downstream Signaling (MAPK, PI3K/AKT, STAT) Ras->Downstream PI3K->Downstream STAT3->Downstream Cell_Responses Cellular Responses (Proliferation, Migration, Invasion) Downstream->Cell_Responses Inhibitor (1,5-Dimethyl-1H-pyrazol-4-yl) -based Inhibitor Inhibitor->p_cMet Inhibits

Caption: HGF/c-Met signaling pathway and the inhibitory action of pyrazole-based compounds.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

Experimental_Workflow Start Starting Materials: This compound & 2-Chloropyrimidine Coupling Suzuki-Miyaura Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Characterization->Kinase_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Kinase_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Workflow for synthesis and evaluation of pyrazole-based kinase inhibitors.

References

Application Notes and Protocols: (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid and its analogs in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the creation of complex molecules with significant potential in medicinal chemistry and materials science.

Introduction

This compound is a valuable building block in organic synthesis. The pyrazole moiety is a common scaffold in numerous biologically active compounds, and the boronic acid functional group allows for its facile incorporation into a wide range of molecular architectures via palladium-catalyzed cross-coupling reactions. This document details protocols and applications, with a primary focus on the Suzuki-Miyaura coupling, and also provides general guidance for other important C-N bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The following sections provide detailed information on the application of pyrazole boronic acids in this reaction, with specific data presented for the closely related analog, (1-methyl-1H-pyrazol-4-yl)boronic acid, which serves as an excellent model for the reactivity of the title compound.

Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Microwave irradiation has been shown to significantly accelerate these reactions, leading to high yields in short reaction times.[1]

Table 1: Optimization of Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with Phenylboronic Acid [1]

EntryCatalyst (mol%)Base (2.5 equiv)Solvent (10:1)MethodTimeYield (%)
1Pd(PPh₃)₄ (2)Na₂CO₃DME/H₂OConventional Heating12 h14
2Pd(PPh₃)₄ (2)Na₂CO₃DME/H₂OMicrowave (80 W)5 min24
3Pd(dppf)Cl₂ (2)Na₂CO₃DME/H₂OMicrowave (80 W)5 min42
4Pd(OAc)₂ (2)Na₂CO₃DME/H₂OMicrowave (80 W)5 min35
5Pd(PPh₃)₄ (2)K₂CO₃DME/H₂OMicrowave (80 W)5 min58
6Pd(PPh₃)₄ (2)Cs₂CO₃DME/H₂OMicrowave (80 W)5 min75
7Pd(PPh₃)₄ (2)K₃PO₄DME/H₂OMicrowave (80 W)5 min89
8Pd(PPh₃)₄ (2)K₃PO₄ACN/H₂OMicrowave (80 W)5 min78
9Pd(PPh₃)₄ (2)K₃PO₄Dioxane/H₂OMicrowave (80 W)5 min85
10Pd(PPh₃)₄ (2)K₃PO₄Toluene/H₂OMicrowave (80 W)5 min65

Reaction conditions: 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), phenylboronic acid (1.0 equiv), catalyst, base, solvent, under microwave irradiation.

Substrate Scope

The optimized conditions are applicable to a wide range of aryl and heteroaryl boronic acids, affording the corresponding 4-substituted pyrazoles in moderate to excellent yields.

Table 2: Suzuki-Miyaura Coupling of 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole with Various Aryl Boronic Acids using RuPhos-Pd Catalyst

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid1-(Methylsulfonylmethyl)-4-phenyl-1H-pyrazole92
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-(methylsulfonylmethyl)-1H-pyrazole95
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-1-(methylsulfonylmethyl)-1H-pyrazole90
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-1-(methylsulfonylmethyl)-1H-pyrazole88
54-(Trifluoromethyl)phenylboronic acid1-(Methylsulfonylmethyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole85
63-Methoxyphenylboronic acid4-(3-Methoxyphenyl)-1-(methylsulfonylmethyl)-1H-pyrazole91
72-Thienylboronic acid1-(Methylsulfonylmethyl)-4-(thiophen-2-yl)-1H-pyrazole82

Reaction conditions: 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole (1.0 equiv), aryl boronic acid (1.0 equiv), RuPhos-Pd (1 mol%), K₃PO₄ (2.0 equiv), isopropanol/H₂O, microwave irradiation at 110°C for 5-7 min.

Experimental Protocols

This protocol is adapted from the efficient synthesis of 4-substituted pyrazoles.[1]

Materials:

  • 4-Halo-(1,5-dimethyl-1H-pyrazol) (e.g., 4-iodo or 4-bromo derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or RuPhos-Pd)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., DME/H₂O or isopropanol/H₂O)

  • Microwave reactor vial

  • Stir bar

Procedure:

  • To a microwave reactor vial, add the 4-halo-(1,5-dimethyl-1H-pyrazol) (1.0 equiv), aryl or heteroaryl boronic acid (1.0-1.2 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).

  • Add the solvent system (e.g., DME/H₂O 10:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 110-150°C) for a specified time (e.g., 5-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-(1,5-dimethyl-1H-pyrazole).

Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is the most documented for pyrazole boronic acids, other cross-coupling reactions are crucial for the synthesis of diverse pyrazole-containing molecules. The following sections provide general protocols for Buchwald-Hartwig and Chan-Lam couplings. Note that these are general procedures and will require optimization for use with this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine. In the context of the title compound, it would typically be used to couple an amine to a 4-halo-1,5-dimethylpyrazole.

Materials:

  • 4-Halo-1,5-dimethylpyrazole

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed vial

  • Stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the 4-halo-1,5-dimethylpyrazole (1.0 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%) to a Schlenk tube or sealed vial.

  • Add the base (1.2-2.0 equiv).

  • Add the anhydrous solvent.

  • Add the amine (1.1-1.5 equiv).

  • Seal the vessel and heat the reaction mixture with stirring at a specified temperature (e.g., 80-120°C) for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Chan-Lam Coupling

The Chan-Lam coupling provides a method for the formation of C-N bonds using a copper catalyst, often under milder conditions than palladium-catalyzed reactions. This reaction would involve the coupling of this compound with an amine.

Materials:

  • This compound

  • Amine or other N-nucleophile

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., pyridine, Et₃N)

  • Solvent (e.g., CH₂Cl₂, MeOH)

  • Reaction flask

  • Stir bar

Procedure:

  • To a reaction flask, add the amine (1.0 equiv), this compound (1.2-2.0 equiv), and copper catalyst (10-100 mol%).

  • Add the solvent and the base.

  • Stir the reaction mixture at room temperature or with gentle heating, typically open to the air, for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualized Workflows and Relationships

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product BoronicAcid This compound ReactionVessel Reaction Vessel (Microwave or Conventional Heat) BoronicAcid->ReactionVessel ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., K3PO4) Base->ReactionVessel Solvent Solvent (e.g., DME/H2O) Solvent->ReactionVessel Extraction Extraction & Washing ReactionVessel->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct 4-Aryl-(1,5-dimethyl-1H-pyrazole) Purification->FinalProduct Cross_Coupling_Relationships reagent This compound suzuki Suzuki-Miyaura (+ Aryl Halide) reagent->suzuki Forms 4-Arylpyrazole heck Heck (+ Alkene) reagent->heck Forms 4-Vinylpyrazole (less common) chanlam Chan-Lam (+ Amine) reagent->chanlam Forms N-(Pyrazolyl)amine buchwald Buchwald-Hartwig (as nucleophile with Ar-X)

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable tool in medicinal chemistry and materials science for the synthesis of complex molecules containing the 1,5-dimethyl-1H-pyrazol-4-yl moiety.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. This compound is a key substrate for these reactions, particularly in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The pyrazole motif is a prevalent scaffold in many biologically active compounds, making this boronic acid derivative a crucial component in drug discovery and development.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This reaction is widely used to synthesize biaryls and substituted aromatic compounds.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative data for the Suzuki-Miyaura coupling of pyrazole derivatives with various aryl halides. While specific data for this compound is not extensively published, the data for the closely related 1-methyl-1H-pyrazol-4-yl iodide provides a strong predictive basis for reaction outcomes.[2]

EntryAryl Halide/Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
14-Iodo-1-methyl-1H-pyrazole & Phenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃DME/H₂O90585[2]
24-Iodo-1-methyl-1H-pyrazole & 4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃DME/H₂O90892[2]
34-Iodo-1-methyl-1H-pyrazole & 4-Chlorophenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃DME/H₂O901078[2]
44-Iodo-1-methyl-1H-pyrazole & 3-Thienylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃DME/H₂O901265[2]
54-Bromopyrazole derivative & Arylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O9036070-95[3][4]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of 4-iodo-1-methyl-1H-pyrazole with arylboronic acids and is expected to be applicable to this compound.[2]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound (e.g., 0.5 mmol), the aryl halide (0.5 mmol), Pd(PPh₃)₄ (0.01 mmol, 11.6 mg), and Cs₂CO₃ (1.25 mmol, 407.3 mg).[2]

  • Add DME (3 mL) and H₂O (1.2 mL) to the vial.[2]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1,5-dimethyl-1H-pyrazole.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Ar-X Ar-X R-B(OH)2 R-B(OH)2 Ar-R Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene. It is a powerful method for the synthesis of substituted alkenes.

Data Presentation: Representative Heck Reaction

The following table presents data from a ligandless Heck reaction involving a pyrazole derivative, which can serve as a starting point for optimizing reactions with this compound.

EntryPyrazole SubstrateAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole & 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole-Pd(OAc)₂K₂CO₃DMF1002445[5]
Experimental Protocol: Ligandless Heck Reaction

This protocol is based on a ligandless Heck reaction of a pyrazole derivative and can be adapted for this compound.[5] Note that in a traditional Heck reaction, the boronic acid would first be converted to a halide or triflate. Alternatively, a related reaction, the Heck-Mizoroki reaction, can sometimes be performed directly with boronic acids under oxidative conditions.

Materials:

  • 4-Halo-1,5-dimethyl-1H-pyrazole (e.g., 4-bromo or 4-iodo) (1.0 equiv)

  • Alkene (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 4-halo-1,5-dimethyl-1H-pyrazole, the alkene, Pd(OAc)₂, and K₂CO₃.

  • Add DMF as the solvent.

  • Heat the reaction mixture at 100-120°C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualization of the Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) Alkene_Complex R-Pd(II)-X(Alkene)(L) R-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(R')-Pd(II)-X(L) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Product + HX) R-X R-X Alkene Alkene Substituted_Alkene R-CH=CHR'

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Data Presentation: Representative Buchwald-Hartwig Amination of a Pyrazole Derivative

The following table provides data for the Buchwald-Hartwig amination of a 4-bromo-1H-1-tritylpyrazole, which serves as a good model for the amination of 4-halo-1,5-dimethyl-1H-pyrazoles.[6][7]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene1101260[6][7]
2MorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene1101267[6][7]
3AnilinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene1102475[6][7]
4BenzylaminePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene1102455[6][7]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a procedure for the amination of 4-halo-1H-1-tritylpyrazoles and can be applied to 4-halo-1,5-dimethyl-1H-pyrazoles.[6][7][8]

Materials:

  • 4-Halo-1,5-dimethyl-1H-pyrazole (e.g., 4-bromo) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂ (5-10 mol%)

  • tBuDavePhos (10-20 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-halo-1,5-dimethyl-1H-pyrazole, the amine, the palladium precursor, the ligand, and the base.[8]

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.[8]

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L2->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-X(L)(HNR'R'')] Ar-Pd(II)-X(L)->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Ar-X Ar-X HNR'R'' HNR'R'' Ar-NR'R'' Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules through palladium-catalyzed cross-coupling reactions. The protocols and data provided herein for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions offer a solid foundation for researchers in drug discovery and materials science to utilize this important synthetic intermediate. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity with specific substrates.

References

Application Notes and Protocols: (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecules for drug discovery and development. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds, while the boronic acid moiety allows for efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These notes provide an overview of its applications, detailed experimental protocols, and insights into the biological relevance of the resulting compounds.

Key Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the pyrazole ring and various aryl, heteroaryl, or vinyl halides and triflates. This methodology is instrumental in the synthesis of a wide array of compounds with potential therapeutic applications.

Derivatives of this compound have been incorporated into molecules targeting a range of biological pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The dimethylated pyrazole moiety can impart favorable physicochemical properties to the final compound, including improved solubility, metabolic stability, and target engagement.

Suzuki-Miyaura Cross-Coupling Reactions: Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of pyrazole-4-boronic acids with various aryl halides. While specific data for the 1,5-dimethyl substituted analog is not extensively published, the data for closely related 4-bromopyrazoles provides a strong indication of expected yields under optimized conditions.

EntryAryl Halide PartnerBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePhenylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O1002486[1]
21-Bromo-4-methoxybenzenePhenylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O1002481[1]
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O1002461[1]
41-Bromo-3,5-dimethylbenzenePhenylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O1002475[1]
52-BromothiophenePhenylboronic acidXPhos Pd G2 (6-7)K₃PO₄Dioxane/H₂O1002465[1]

Application in Kinase Inhibitor Synthesis

A significant application of pyrazole boronic acids is in the synthesis of kinase inhibitors. The c-Jun N-terminal kinases (JNKs) are a family of signaling proteins implicated in various diseases, and their inhibition is a key therapeutic strategy. Pyrazole-based compounds have shown promise as potent and selective JNK inhibitors.

Biological Activity of a Representative Pyrazole-based JNK Inhibitor

The following table presents the in vitro inhibitory activity of a 4-(1-methyl-1H-pyrazol-5-yl)pyridine derivative, a close analog of compounds that can be synthesized using this compound, against JNK3.

CompoundTarget KinaseIC₅₀ (µM)
4-(1-Methyl-1H-pyrazol-5-yl)-N-phenylpyridin-2-amineJNK31.6[2]
4-(1-Methyl-1H-pyrazol-5-yl)-N-(3-chlorophenyl)pyridin-2-amineJNK36.0[2]
4-(1-Methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)pyridin-2-amineJNK36.2[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of 4-bromopyrazoles and can be optimized for this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromobenzonitrile) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a two-phase system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Experimental Workflow: Synthesis of a Pyrazole-based Kinase Inhibitor

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate Product cluster_modification Further Functionalization cluster_final Final Product A This compound C Pd Catalyst, Base, Solvent, Heat A->C B Aryl Halide (e.g., 2-chloro-4-aminopyridine) B->C D 4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyridin-2-amine C->D C-C Bond Formation E Coupling with another aryl halide or acylation D->E F Bioactive Kinase Inhibitor E->F Introduction of additional pharmacophoric features G stress Cellular Stress (e.g., UV, Cytokines) mkk47 MKK4/7 stress->mkk47 jnk JNK mkk47->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis / Inflammation cjun->apoptosis promotes inhibitor Pyrazole-based JNK Inhibitor (Synthesized from (1,5-Dimethyl-1H-pyrazol- 4-yl)boronic acid) inhibitor->jnk inhibits

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules, including those containing the pyrazole moiety, a common scaffold in many therapeutic agents.[2] Pyrazole-containing compounds are integral to a wide range of biologically active molecules.[3] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of pyrazole boronic acids with various organic halides, offering insights into reaction optimization, troubleshooting, and applications in drug discovery.

The use of pyrazole boronic acids in Suzuki-Miyaura couplings can present unique challenges, including the potential for catalyst inhibition by the nitrogen-rich heterocycle and the instability of certain boronic acids.[4][5] However, with the appropriate choice of catalyst, ligands, and reaction conditions, these challenges can be overcome to achieve high yields of the desired coupled products.[4] The use of boronic acid pinacol esters can also offer enhanced stability and easier handling.[2]

Key Applications in Drug Development:

The pyrazole motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The Suzuki-Miyaura coupling provides a direct and efficient method for the synthesis and diversification of pyrazole-based drug candidates. For instance, this methodology has been instrumental in the synthesis of selective CDK9 inhibitors and other biologically active compounds.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a pyrazole boronic acid with an aryl or heteroaryl halide.

Materials:

  • Pyrazole boronic acid or pyrazole boronic acid pinacol ester (1.1 - 1.5 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 2.5 equiv.)

  • Solvent (e.g., 1,4-dioxane/H₂O, THF, MeCN)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography system

Procedure:

  • Reaction Setup: To a Schlenk tube or round-bottom flask, add the aryl or heteroaryl halide (1.0 equiv.), pyrazole boronic acid or its pinacol ester (1.1-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane:H₂O in a 4:1 ratio) to the reaction mixture. The typical solvent volume is 2 mL per 0.1 mmol of the halide substrate.[7]

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (usually 6-24 hours). Monitor the reaction progress by TLC or LC-MS.[5][7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyrazole boronic acids with various coupling partners.

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [1]

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃1,4-dioxane/H₂O90675-95
XPhos Pd G2K₃PO₄1,4-dioxane/H₂O1001280-98
Pd(OAc)₂ / SPhosK₃PO₄Toluene1101870-92

Table 2: Coupling of Halogenated Aminopyrazoles with Aryl and Heteroaryl Boronic Acids [4]

Pyrazole SubstrateBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
4-Bromo-1H-pyrazol-5-aminePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O10085
4-Chloro-1H-pyrazol-5-aminep-Tolylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O10078
4-Iodo-1H-pyrazol-5-amine3-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃THF8065

Mandatory Visualizations

Diagrams

Below are diagrams visualizing key aspects of the Suzuki-Miyaura coupling protocol with pyrazole boronic acids.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product R1X Aryl/Heteroaryl Halide (R¹-X) R1X->OxAdd R2B Pyrazole Boronic Acid (R²-B(OR)₂) R2B->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - Pyrazole Boronic Acid - Aryl Halide - Catalyst - Base start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Aqueous Work-up and Extraction react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic start Low or No Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Pre-catalyst) check_conditions->optimize_catalyst optimize_base Screen Different Bases check_conditions->optimize_base optimize_solvent Vary Solvent System check_conditions->optimize_solvent dehalogenation Dehalogenation Side-Reaction? optimize_catalyst->dehalogenation optimize_base->dehalogenation optimize_solvent->dehalogenation use_milder_conditions Use Milder Base or Lower Temperature dehalogenation->use_milder_conditions Yes success Improved Yield dehalogenation->success No use_milder_conditions->success

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

References

Application of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a valuable heterocyclic building block in pharmaceutical synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex organic molecules with therapeutic potential. Its pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of biological pathways. This boronic acid derivative is particularly instrumental in the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Key Application: Synthesis of Cyclin-Dependent Kinase (CDK) and p38 Kinase Inhibitors

The dimethylpyrazole moiety is a key pharmacophore in the design of selective and potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and p38 mitogen-activated protein (MAP) kinase. These enzymes are pivotal regulators of cell cycle progression and inflammatory responses, respectively. Dysregulation of their activity is implicated in the pathogenesis of numerous cancers and chronic inflammatory conditions. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the (1,5-Dimethyl-1H-pyrazol-4-yl) group into drug candidates.

Synthesis of a CDK2 Inhibitor Prototype

A prominent application of pyrazole boronic acids is in the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which have demonstrated potent inhibitory activity against CDK2.[1][2] The 1,5-dimethylpyrazol-4-yl moiety can be introduced at the C4 position of a pyrimidine core via a Suzuki coupling reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

The general workflow for the synthesis of a 4-(1,5-dimethyl-1H-pyrazol-4-yl)-substituted pyrimidine, a core structure for many kinase inhibitors, is depicted below.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Work-up and Purification BoronicAcid This compound ReactionVessel Suzuki-Miyaura Coupling (Heated under Inert Atmosphere) BoronicAcid->ReactionVessel Chloropyrimidine Substituted 2-Chloropyrimidine Chloropyrimidine->ReactionVessel Catalyst Pd Catalyst (e.g., PdCl2(dppf)) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/Water) Solvent->ReactionVessel Extraction Aqueous Work-up ReactionVessel->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrimidine Derivative Chromatography->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a 4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrimidine Derivative

This protocol is adapted from established procedures for similar Suzuki coupling reactions.[1][2]

Materials:

  • This compound

  • Substituted 2-chloropyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the substituted 2-chloropyrimidine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Add PdCl₂(dppf) (0.05 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired 4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrimidine derivative.

Quantitative Data

The following table summarizes representative data for CDK2 inhibitors synthesized using a similar pyrazole boronic acid, demonstrating the potency of this class of compounds.

Compound IDTarget KinaseKi (µM)[1][2]GI₅₀ (µM) against A2780 cancer cells[1][2]
14 CDK20.007-
CDK50.003-
15 CDK20.0050.158
CDK1>1.0-
CDK50.015-
CDK70.980-
CDK90.033-

Signaling Pathway in Cancer

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. In many cancers, CDK2 activity is deregulated, leading to uncontrolled cell proliferation. The synthesized pyrazole-containing pyrimidine derivatives act as inhibitors of CDK2, thereby blocking the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), which in turn halts cell cycle progression and can induce apoptosis.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibition by Pyrazole Derivative cluster_Outcome Cellular Outcome CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylation E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription pRb p-Rb CellCycleArrest Cell Cycle Arrest S_Phase_Genes->CellCycleArrest Inhibitor 4-(1,5-Dimethyl-1H-pyrazol-4-yl) -pyrimidine Derivative Inhibitor->ActiveComplex Inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of the CDK2 signaling pathway.

This compound is a highly effective reagent in the synthesis of potent kinase inhibitors for pharmaceutical development. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of pyrazole-substituted heterocyclic cores, which are central to the activity of numerous CDK and p38 kinase inhibitors. The straightforward synthetic protocols and the significant biological activity of the resulting compounds underscore the importance of this building block for researchers and scientists in drug discovery.

References

Application Notes and Protocols for Coupling Reactions with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its pyrazole moiety is a common scaffold in many biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in two major classes of coupling reactions: Suzuki-Miyaura coupling and Chan-Lam coupling.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.

A. General Reaction Scheme

Suzuki_Coupling reactant1 This compound product 4-Aryl-1,5-dimethyl-1H-pyrazole reactant1->product Suzuki-Miyaura Coupling reactant2 Ar-X (X = Br, I, OTf) reactant2->product catalyst Pd Catalyst Ligand base Base solvent Solvent Suzuki_Workflow start Start setup Reaction Setup: - this compound - Aryl halide - Base - Pd Catalyst start->setup inert Evacuate and backfill with inert gas setup->inert solvent Add degassed solvent inert->solvent react Heat and stir (e.g., 90 °C) solvent->react monitor Monitor reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Cool, dilute, extract monitor->workup Reaction complete purify Purification: Column Chromatography workup->purify product Product: 4-Aryl-1,5-dimethyl-1H-pyrazole purify->product Chan_Lam_Coupling reactant1 This compound product N/O-(1,5-Dimethyl-1H-pyrazol-4-yl) product reactant1->product Chan-Lam Coupling reactant2 R₂NH or R-OH reactant2->product catalyst Cu Catalyst base Base (optional) oxidant Oxidant (e.g., Air) Chan_Lam_Workflow start Start setup Reaction Setup: - N-H Heterocycle - this compound - Cu Catalyst start->setup solvent_base Add solvent and base/ligand setup->solvent_base react Stir at room temperature (open to air) solvent_base->react monitor Monitor reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Filter through Celite - Concentrate monitor->workup Reaction complete purify Purification: Column Chromatography workup->purify product Product: N-Arylated Heterocycle purify->product

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in a Suzuki coupling with a heteroaromatic boronic acid like this compound can stem from several factors. The initial points to verify are the quality and stability of your reagents, the choice of catalyst, ligand, base, and solvent, and the reaction conditions. Heterocyclic boronic acids can be susceptible to degradation, so ensuring the purity of your boronic acid is a critical first step.[1][2]

Q2: I am observing significant protodeboronation of my pyrazole boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-rich heteroaromatic boronic acids.[2][3] To minimize this, consider the following strategies:

  • Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation. Switching to milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be effective.[2]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents (e.g., dioxane, THF, toluene) can significantly reduce its occurrence.[2][3]

  • Lower Reaction Temperature: Higher temperatures can promote protodeboronation. Reducing the temperature may slow down this undesired pathway.[2]

  • Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a potassium organotrifluoroborate (R-BF₃K) or a diethanolamine (DABO) boronate, can protect it from degradation until it is needed in the catalytic cycle.[2]

Q3: My reaction is not proceeding to completion, and I'm left with unreacted starting materials. What can I do?

A3: Incomplete conversion can be due to an insufficiently active catalyst system or non-optimal reaction conditions. To address this:

  • Catalyst and Ligand Choice: For challenging couplings, especially with heteroaryl partners, using a high-activity catalyst system is crucial. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective as they can accelerate the rate-limiting steps of the catalytic cycle.[1][4] Pre-formed palladium precatalysts, such as XPhos Pd G2 or G3, can also improve reaction efficiency.[1][5]

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.

  • Elevate Temperature: While this can increase the risk of protodeboronation, carefully increasing the reaction temperature can enhance the reaction rate. It is a trade-off that needs to be optimized.[4]

Q4: How do I choose the right base and solvent for my Suzuki coupling with this compound?

A4: The choice of base and solvent is highly interdependent.[1] For pyrazole boronic acids, a common successful combination is a carbonate or phosphate base in an ethereal solvent, often with a small amount of water.

  • Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The strength of the base should be sufficient to facilitate transmetalation without causing significant degradation of the starting materials.[2][4]

  • Solvents: Dioxane, THF, and toluene are common choices. A mixture of an organic solvent with water (e.g., dioxane/water) is often employed to aid in dissolving the base and facilitating the reaction. However, for boronic acids prone to protodeboronation, anhydrous conditions are preferable.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst like a palladacycle.[1]
Poor quality of boronic acidCheck the purity of the this compound by NMR. Consider converting it to a more stable derivative like a trifluoroborate or MIDA boronate.[2]
Inappropriate base or solventScreen different base/solvent combinations. For this substrate, K₃PO₄ in dioxane/water or Cs₂CO₃ in dioxane are good starting points.[4]
Significant Protodeboronation Base is too strong or reaction is too hotSwitch to a milder base (e.g., K₂CO₃, KF).[2] Lower the reaction temperature and use a more active catalyst to compensate for the slower rate.[2]
Presence of waterUse anhydrous solvents and ensure all reagents and glassware are dry.[2]
Homocoupling of Boronic Acid Presence of oxygenProperly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1][3]
Use of a Pd(II) precatalystEnsure complete reduction of Pd(II) to the active Pd(0) species.[3]
Reaction Stalls Slow oxidative additionFor less reactive aryl halides, use electron-rich and bulky ligands like XPhos or SPhos to accelerate this step.[4]
Steric hindranceUse bulky ligands that can facilitate the coupling of sterically demanding substrates.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This is a general starting point; optimization of specific parameters may be required.

  • Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a precatalyst like XPhos Pd G2, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Preparation of a Diethanolamine (DABO) Boronate Ester

To improve the stability of the boronic acid, it can be converted to a DABO boronate.[2][6]

  • Dissolution: Dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride in a vial with a stir bar.[1]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]

  • Precipitation: A precipitate will form. Continue stirring the slurry for 15-30 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This stable adduct can be used directly in the Suzuki coupling reaction.[1]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, & Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction CheckReagents Verify Reagent Purity & Stability Start->CheckReagents CheckConditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp) Start->CheckConditions Protodeboronation Significant Protodeboronation? CheckConditions->Protodeboronation OptimizeBaseSolvent Screen Bases and Solvents CheckConditions->OptimizeBaseSolvent MilderBase Use Milder Base (e.g., K2CO3) Protodeboronation->MilderBase Yes Anhydrous Switch to Anhydrous Conditions Protodeboronation->Anhydrous Yes LowerTemp Lower Temperature Protodeboronation->LowerTemp Yes OptimizeCatalyst Optimize Catalyst System (e.g., Buchwald Ligands) Protodeboronation->OptimizeCatalyst No Success Improved Yield MilderBase->Success Anhydrous->Success LowerTemp->Success OptimizeCatalyst->Success OptimizeBaseSolvent->Success

Caption: Troubleshooting logic for optimizing the Suzuki coupling reaction.

References

Technical Support Center: (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical synthesis.

Troubleshooting Guide

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Question: I am not observing the desired product or getting very low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in Suzuki-Miyaura coupling reactions involving pyrazole boronic acids can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,5-dimethyl-1H-pyrazole.

    • Cause: Presence of water, acidic protons, or high reaction temperatures can promote protodeboronation.[1]

    • Troubleshooting:

      • Use anhydrous solvents and reagents.

      • Employ milder reaction conditions (lower temperature, shorter reaction time).

      • Consider using the pinacol ester of the boronic acid, which is generally more stable.

      • The choice of base is critical; weaker bases like carbonates may be preferable to hydroxides in some cases.

  • Catalyst Inactivation: The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to its deactivation.

    • Cause: The lone pair of electrons on the pyrazole nitrogens can act as ligands, inhibiting the catalytic cycle.

    • Troubleshooting:

      • Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).

      • Use specialized ligands that are less susceptible to displacement by the pyrazole, such as bulky biaryl phosphine ligands (e.g., XPhos, SPhos).[2]

      • Employ pre-catalysts that are more robust.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for a successful Suzuki coupling.

    • Troubleshooting:

      • Base Selection: A screening of bases is often necessary. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome.

      • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water) is typically used. The ratio can be optimized to ensure all components are sufficiently soluble.

      • Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation and side reactions like protodeboronation.[1] An optimal temperature needs to be determined empirically, often in the range of 80-110 °C.

Issue 2: Formation of Impurities and Purification Challenges

Question: I am observing significant impurities in my reaction mixture, and the purification of the final product is proving difficult. What are common impurities and how can I improve the purification process?

Answer:

Common impurities and purification strategies are outlined below:

  • Homocoupling of the Boronic Acid: This results in the formation of a bipyrazole byproduct.

    • Cause: This can be promoted by the presence of oxygen and certain palladium catalysts.

    • Troubleshooting:

      • Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles).

      • Use a high-purity palladium catalyst.

  • Residual Starting Materials: Incomplete conversion will lead to the presence of the boronic acid and the aryl halide in the crude product.

    • Troubleshooting:

      • Monitor the reaction progress by TLC or LC-MS to ensure completion.

      • Adjust the stoichiometry of the reactants if necessary.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is the most common method. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically effective.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Acid-Base Extraction: Boronic acids can sometimes be removed by washing the organic layer with a basic aqueous solution. However, care must be taken as the product may also have basic or acidic properties.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a cool, dry place, away from moisture and light. It is often recommended to store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). For long-term storage, keeping it in a freezer at or below -20°C is advisable.

Q2: Is the pinacol ester of this compound a better alternative?

A2: In many cases, yes. The corresponding pinacol ester is generally more stable towards protodeboronation and has a longer shelf life. It is often used as a direct substitute in Suzuki-Miyaura coupling reactions, though the reaction conditions might need slight adjustments.

Q3: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?

A3: Yes, this boronic acid can also be used in other cross-coupling reactions such as the Chan-Lam coupling for the formation of C-N or C-O bonds.[3][4] The Chan-Lam coupling is typically catalyzed by copper salts.[4]

Q4: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A4: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium catalyst.

Quantitative Data

The following table provides representative conditions for the Suzuki-Miyaura coupling of pyrazole boronic acids with various aryl halides. Note that optimal conditions for this compound may vary and require specific optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001295
22-ChloropyridinePd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O (4:1)1101888
34-IodotoluenePd(PPh₃)₄ (3)-Na₂CO₃ (2.5)DMF/H₂O (10:1)90892
43-BromobenzonitrilePdCl₂(dppf) (3)-Cs₂CO₃ (2)Acetonitrile/H₂O (3:1)801678

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).

  • Addition of Base and Solvent: Add the base (2-3 equiv) to the flask. Then, add the degassed solvent system via syringe.

  • Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time.

  • Monitoring: The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [(Pyrazole)B(OH)₃]⁻ ArPdPyr Ar-Pd(II)-Pyrazole(L)₂ Transmetalation->ArPdPyr X⁻ RedElim Reductive Elimination ArPdPyr->RedElim RedElim->Pd0 Regeneration Product Ar-Pyrazole RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Logic Start Low/No Yield in Suzuki Coupling Check_Deboronation Check for Protodeboronation Start->Check_Deboronation Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Solution_Deboronation Use Anhydrous Solvents Milder Conditions Pinacol Ester Check_Deboronation->Solution_Deboronation Solution_Catalyst Increase Catalyst Loading Use Bulky Ligands Check_Catalyst->Solution_Catalyst Solution_Conditions Screen Bases (K₂CO₃, Cs₂CO₃) Adjust Solvent Ratio Optimize Temperature Check_Conditions->Solution_Conditions

References

improving yields in reactions with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during its use in chemical synthesis.

Troubleshooting Guide

This guide provides solutions to common problems encountered in reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low to No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. The catalyst or ligand may have degraded.

    • Recommendation: Use a fresh batch of catalyst and ligand. Consider using more robust, air-stable precatalysts like XPhos Pd G2.[1]

  • Oxygen Contamination: Oxygen can lead to catalyst decomposition and promote side reactions like homocoupling.[2][3]

    • Recommendation: Properly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4][5]

  • Impure Starting Materials: Impurities in the boronic acid or the coupling partner can inhibit the reaction.

    • Recommendation: Verify the purity of your starting materials by NMR or other analytical techniques.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial and often interdependent.[2]

    • Recommendation: Screen different base and solvent combinations. For pyrazole substrates, potassium phosphate (K₃PO₄) is often effective.[6] Common solvent systems include dioxane/water or THF/water mixtures.[4][6]

Issue 2: Significant Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction with electron-rich heterocyclic boronic acids.[2]

Possible Causes and Solutions:

  • Presence of Water: Water is the primary proton source for this side reaction.

    • Recommendation: While many Suzuki couplings use aqueous conditions, if protodeboronation is severe, switching to anhydrous conditions can be beneficial.[2][7]

  • Strong Base: Strong bases in aqueous media can accelerate protodeboronation.[2]

    • Recommendation: Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of protodeboronation.[6]

    • Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[6]

Issue 3: Formation of Homocoupling Byproducts

Homocoupling of the boronic acid to form a bipyrazole is another common side reaction.[8]

Possible Causes and Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[3]

    • Recommendation: Ensure the reaction is thoroughly deoxygenated.[4][5]

  • Excess Boronic Acid: Using a large excess of the boronic acid can favor homocoupling.

    • Recommendation: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid.

  • Catalyst System: Some catalyst systems may have a higher propensity for promoting homocoupling.

    • Recommendation: Screen different palladium sources and ligands. For instance, using precatalysts can sometimes minimize side reactions compared to generating the active catalyst in situ.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for a Suzuki-Miyaura coupling with this compound?

A1: There is no single set of "optimal" conditions, as the ideal parameters depend on the specific coupling partner. However, a good starting point would be to use a palladium precatalyst like XPhos Pd G2 or Pd(PPh₃)₄ with a suitable ligand (e.g., XPhos, SPhos), a base such as K₃PO₄ or K₂CO₃, in a solvent system like dioxane/water or THF/water, at temperatures ranging from 60-100 °C.[6][9] Optimization of these parameters is often necessary.

Q2: How can I improve the solubility of my reagents?

A2: If you are experiencing solubility issues, consider using a different solvent system. For example, DMF or toluene/water mixtures can be effective.[4] In some cases, using the pinacol ester of the boronic acid can improve solubility in organic solvents.

Q3: My reaction is sluggish and does not go to completion. What can I do?

A3: Sluggish reactions can be due to several factors. Ensure your catalyst is active and the reaction is properly degassed. You could try increasing the catalyst loading, switching to a more active ligand (e.g., Buchwald-type biarylphosphine ligands), or increasing the reaction temperature.[2][10] Microwave irradiation can also be used to accelerate the reaction.[5][11]

Q4: How should I store this compound?

A4: Boronic acids can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere in a cool, dry place, such as in a freezer sealed in a dry environment.[12]

Data Summary

The following tables summarize reaction conditions from literature for Suzuki-Miyaura couplings involving pyrazole substrates, which can serve as a starting point for optimization.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromopyrazoles

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane / H₂O100High
XPhos Pd G2K₃PO₄Dioxane / H₂O10061-86
Pd(OAc)₂ / XPhosK₂CO₃EtOH / H₂ORefluxModerate
Pd(PPh₃)₄Cs₂CO₃Dioxane100Up to 70 (homocoupling)

Note: Yields are substrate-dependent. This table is a general guide.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the halo-pyrazole (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., XPhos Pd G2, 1-5 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Logic for Low Yield Suzuki-Miyaura Reactions

Troubleshooting_Suzuki Troubleshooting Low Yield Suzuki Reactions Start Low or No Yield Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Degassing Was the reaction properly degassed? Check_Catalyst->Check_Degassing Yes Replace_Catalyst Use fresh catalyst/ligand. Consider a more robust precatalyst. Check_Catalyst->Replace_Catalyst No Check_Reagents Are starting materials pure? Check_Degassing->Check_Reagents Yes Degas_Again Improve degassing procedure (e.g., freeze-pump-thaw). Check_Degassing->Degas_Again No Check_Conditions Are the reaction conditions (base, solvent, temp) appropriate? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify starting materials. Check_Reagents->Purify_Reagents No Screen_Conditions Screen different bases, solvents, and temperatures. Check_Conditions->Screen_Conditions No Success Improved Yield Check_Conditions->Success Yes Replace_Catalyst->Success Degas_Again->Success Purify_Reagents->Success Screen_Conditions->Success

Caption: A flowchart for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R'(L_n) OxAdd->Transmetal Transmetalation (R'-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim R-R' Transmetal->RedElim

Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Technical Support Center: Purification of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid and its reaction products, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of reaction products derived from this compound.

Issue 1: Low to No Yield of the Desired Coupled Product

Question: My Suzuki-Miyaura coupling reaction using this compound resulted in a low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki coupling reactions with heteroaryl boronic acids like this compound are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst and ligands are fresh and active. Pd(0) is the active species; if using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[1] Consider using a more robust, air-stable precatalyst.
Oxygen Contamination Oxygen can lead to the decomposition of the catalyst and promote homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Protodeboronation This compound can be susceptible to protodeboronation (hydrolysis of the C-B bond), especially at elevated temperatures and in the presence of water.[2] Consider using milder bases (e.g., K₃PO₄, KF), shorter reaction times, or lower temperatures.[2] Using the more stable pinacol ester of the boronic acid can also mitigate this issue.[3]
Sub-optimal Reaction Conditions The choice of base, solvent, and temperature is critical and often interdependent.[1] A screening of different conditions may be necessary. For pyrazole derivatives, combinations like Pd(PPh₃)₄ with Na₂CO₃ in dioxane/water have been reported to be effective.[4]
Poor Reagent Quality Verify the purity of the this compound and the aryl halide. Boronic acids can degrade over time.[1]

Issue 2: Presence of Persistent Impurities After Purification

Question: After purification by column chromatography, my final product is still contaminated with impurities. How can I identify and remove them?

Answer:

Persistent impurities in Suzuki coupling reactions are often side-products from the reaction itself or unreacted starting materials. Identifying these impurities is key to selecting the appropriate purification strategy.

Common Impurities and Purification Strategies:

Impurity Identification Purification Strategy
Homocoupled Boronic Acid This bi-aryl pyrazole dimer will have a molecular weight corresponding to two pyrazole units coupled together. It can be identified by LC-MS. This side reaction is often promoted by the presence of oxygen.[5]Optimize the reaction to minimize its formation (strict inert atmosphere). Careful column chromatography with a suitable eluent system should allow for separation.
Protodeboronated Starting Material (1,5-Dimethyl-1H-pyrazole) The presence of 1,5-dimethyl-1H-pyrazole can be confirmed by ¹H NMR, looking for its characteristic signals, or by GC-MS.This impurity is generally more polar than the desired biaryl product and can be removed by column chromatography. An acidic wash during workup can also help remove this basic impurity.
Residual Palladium Catalyst The final product may be contaminated with residual palladium, which can be problematic for downstream applications.Filtration through a pad of Celite® after the reaction can remove some of the precipitated palladium.[6] For more complete removal, treatment with palladium scavengers (e.g., thiol-functionalized silica) or recrystallization can be effective.[7]
Unreacted Aryl Halide The starting aryl halide may co-elute with the product. Its presence can be detected by TLC, LC-MS, or NMR.Optimize the reaction stoichiometry (e.g., using a slight excess of the boronic acid). Careful column chromatography is usually effective for separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in Suzuki couplings?

A1: Protodeboronation is a significant side reaction for many heteroaryl boronic acids, including pyrazole derivatives.[2] This involves the cleavage of the carbon-boron bond, leading to the formation of 1,5-dimethyl-1H-pyrazole and a reduction in the yield of the desired coupled product. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of aqueous bases.[2]

Q2: How can I improve the stability of this compound during the reaction?

A2: To improve stability and minimize decomposition, consider converting the boronic acid to its corresponding pinacol ester. Boronic esters are generally more stable towards hydrolysis and can slowly release the boronic acid under the reaction conditions.[3] Alternatively, using N-methyliminodiacetic acid (MIDA) boronates can offer enhanced stability and allow for slow release of the boronic acid.[3]

Q3: What are the recommended purification techniques for the products of Suzuki reactions with this compound?

A3: The most common and effective purification techniques are flash column chromatography on silica gel and recrystallization.[8][9] The choice between them depends on the physical properties of the product (solid vs. oil) and the nature of the impurities. A combination of both methods often yields the purest product.

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between your desired product and any impurities on a Thin Layer Chromatography (TLC) plate. A common starting point for biaryl compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[8][9] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.

Q5: My product is an oil and cannot be recrystallized. What are my options?

A5: If your product is an oil, flash column chromatography is the primary method of purification.[8] If standard silica gel chromatography is insufficient, you could explore other stationary phases (e.g., alumina, reversed-phase silica) or preparative HPLC.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[4]

  • Reagent Preparation: In a dry Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for pyrazole derivatives include ethanol, methanol, and mixtures like ethanol/water.[10]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification reagents 1. Combine Reactants: - Aryl Halide - Boronic Acid - Base inert 2. Inert Atmosphere: (Evacuate & Backfill with Ar/N2) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heating 5. Heat & Stir solvent->heating workup 6. Aqueous Workup heating->workup chromatography 7. Column Chromatography workup->chromatography recrystallization 8. Recrystallization chromatography->recrystallization product Pure Product recrystallization->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent purification.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Review Reaction Conditions: - Inert Atmosphere? - Reagent Purity? - Catalyst Activity? start->check_reaction check_side_reactions Consider Side Reactions: - Protodeboronation? - Homocoupling? start->check_side_reactions improve_purification Improve Purification: - Different Eluent System - Recrystallization - Palladium Scavenger start->improve_purification optimize_reaction Optimize Reaction: - Change Base/Solvent/Temp - Use Boronic Ester check_reaction->optimize_reaction check_side_reactions->optimize_reaction optimize_reaction->improve_purification success High Yield & Purity improve_purification->success

Caption: A logical troubleshooting workflow for addressing low yields or impurities in the reaction.

References

solvent effects on (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Q1: I am getting low to no yield in my Suzuki-Miyaura coupling of this compound with an aryl halide. What are the common causes and how can I improve the outcome?

A1: Low yields in Suzuki-Miyaura couplings involving heteroaromatic boronic acids are a common issue. The primary culprits are often suboptimal reaction conditions, catalyst inhibition, or degradation of the boronic acid. Here is a systematic approach to troubleshoot this problem:

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions.[1][2] The pyrazole ring, being a nitrogen-rich heterocycle, can be susceptible to this.

    • Solution:

      • Use Anhydrous Solvents: Switching to anhydrous solvents like THF or dioxane can minimize protodeboronation.

      • Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of NaOH or Na₂CO₃.

      • Use a Boronic Ester: Convert the boronic acid to its pinacol ester derivative. Boronic esters exhibit greater stability and undergo a slow release of the active boronic acid, which can suppress the protodeboronation side reaction.

  • Solvent Choice: The solvent system plays a crucial role in the outcome of the reaction. While single solvents like toluene or DMF might give unsatisfactory yields, a mixture of an organic solvent and water is often necessary.[3][4]

    • Solution: A 1:1 or 4:1 mixture of DMF/water or dioxane/water is often effective.[3] The optimal ratio can be substrate-dependent and may require screening.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical, especially for challenging couplings with heteroaryl substrates.[5]

    • Solution:

      • If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst such as XPhos Pd G2 or G3, which are known to be effective for heteroaryl couplings.[5]

      • Ensure the catalyst loading is adequate. For challenging reactions, increasing the catalyst loading from 1-2 mol% to 5 mol% might be beneficial.

  • Temperature: Inadequate temperature can lead to slow reaction rates, while excessively high temperatures can promote side reactions.

    • Solution: Most Suzuki-Miyaura reactions proceed well between 80-110 °C. Optimization of the temperature for your specific substrate combination is recommended.

dot

Troubleshooting_Suzuki_Coupling Start Low Yield in Suzuki Coupling Check_Protodeboronation Check for Protodeboronation (Major side reaction) Start->Check_Protodeboronation Solvent_System Evaluate Solvent System Start->Solvent_System Catalyst_System Assess Catalyst/Ligand Start->Catalyst_System Temperature Optimize Temperature Start->Temperature Anhydrous_Solvents Use Anhydrous Solvents (e.g., THF, Dioxane) Check_Protodeboronation->Anhydrous_Solvents If aqueous Milder_Base Switch to Milder Base (e.g., K3PO4, Cs2CO3) Check_Protodeboronation->Milder_Base If strong base Boronic_Ester Use Pinacol Ester Derivative Check_Protodeboronation->Boronic_Ester Persistent issue Mixed_Solvents Try Mixed Solvents (e.g., Dioxane/H2O, DMF/H2O) Solvent_System->Mixed_Solvents Active_Catalyst Use More Active Catalyst (e.g., XPhos Pd G2/G3) Catalyst_System->Active_Catalyst Adjust_Temp Adjust Temperature (Typically 80-110°C) Temperature->Adjust_Temp

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Issue 2: Poor Performance in Chan-Lam Coupling

Q2: My Chan-Lam N-arylation of an amine with this compound is inefficient. How can I optimize this reaction?

A2: The Chan-Lam coupling is sensitive to several factors, and optimization is often required for specific substrates.[6][7]

  • Solvent Selection: The ideal solvent for Chan-Lam couplings is highly substrate-dependent.[6]

    • Solution: Screen a variety of solvents. While methanol is often a good starting point, other solvents like dichloromethane (DCM), acetonitrile, or DMF could provide better results. For aryl amines, a mixed MeCN/EtOH solvent system has been reported to be effective.

  • Copper Source and Ligand: The choice of copper salt and the presence of a ligand can significantly impact the reaction.

    • Solution: Copper(II) acetate is commonly used. If yields are low, consider adding a ligand such as pyridine or 2,2'-bipyridyl. However, an excess of a coordinating base like triethylamine can sometimes inhibit the reaction.

  • Base: The requirement for a base can vary. Some Chan-Lam couplings proceed under base-free conditions, while others require a mild base.[6]

    • Solution: If your reaction is sluggish, consider adding a base like pyridine or triethylamine. The optimal amount should be determined empirically.

  • Atmosphere: Chan-Lam couplings are oxidative and typically require an oxidant, which is often atmospheric oxygen.

    • Solution: Ensure the reaction is open to the air or that air is bubbled through the reaction mixture, unless using a specific oxidant.

dot

Chan_Lam_Optimization Start Inefficient Chan-Lam Coupling Screen_Solvents Screen Solvents Start->Screen_Solvents Optimize_Cu_Ligand Optimize Copper Source / Ligand Start->Optimize_Cu_Ligand Evaluate_Base Evaluate Base Requirement Start->Evaluate_Base Check_Atmosphere Check Reaction Atmosphere Start->Check_Atmosphere Solvent_Options Methanol, DCM, Acetonitrile, DMF, MeCN/EtOH Screen_Solvents->Solvent_Options Cu_Options Cu(OAc)2 is standard. Add Pyridine or Bipyridyl as ligand. Optimize_Cu_Ligand->Cu_Options Base_Options Try with and without mild base (e.g., Pyridine, Et3N) Evaluate_Base->Base_Options Atmosphere_Options Ensure exposure to air (oxidant) Check_Atmosphere->Atmosphere_Options

Caption: Optimization strategy for Chan-Lam coupling reactions.

Frequently Asked Questions (FAQs)

Q3: What is the stability and recommended storage for this compound?

A3: Like most boronic acids, this compound is a solid that is generally stable under normal conditions. However, to ensure its reactivity and longevity, it should be stored in a cool, dry place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen).[8] It is sensitive to strong oxidizing agents.

Q4: I am observing a significant amount of a byproduct corresponding to the protodeboronated pyrazole. Why is this happening and how can I prevent it?

A4: The formation of 1,5-dimethyl-1H-pyrazole as a byproduct is due to protodeboronation. This is a common side reaction for heteroaromatic boronic acids, especially those containing basic nitrogen atoms.[1] The reaction is often promoted by high pH and the presence of water. To minimize this, you can:

  • Use the corresponding pinacol ester of the boronic acid.

  • Employ milder bases (K₃PO₄, Cs₂CO₃).

  • Use anhydrous reaction conditions where possible.

  • A highly active catalyst system that promotes rapid cross-coupling can allow the desired reaction to outpace the undesired protodeboronation.

Q5: Can I use this compound in aqueous solvent systems?

A5: Yes, it can be used in aqueous solvent systems, which are common for Suzuki-Miyaura reactions. However, be aware that the presence of water, especially in combination with a strong base, can increase the rate of protodeboronation.[1] A mixed solvent system like dioxane/water or DMF/water is often a good compromise.[3]

Data Presentation

The following tables provide a summary of how solvent choice can affect the yield in typical cross-coupling reactions involving pyrazole boronic acids and related substrates. While this data is not specific to this compound, it serves as a general guide for solvent screening.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield (Data synthesized from typical results for related heteroaryl boronic acids)

EntrySolvent System (v/v)BaseTemperature (°C)Typical Yield (%)
1TolueneK₂CO₃100< 20
2DMFK₂CO₃100~ 40-50
3Dioxane/H₂O (4:1)K₂CO₃90~ 70-85
4DMF/H₂O (1:1)K₃PO₄100~ 65-80[3]
5AcetonitrileCs₂CO₃80~ 50-60

Table 2: Effect of Solvent on Chan-Lam N-Arylation Yield (Data synthesized from typical results for related arylboronic acids)[6][9]

EntrySolventBaseTemperature (°C)Typical Yield (%)
1Dichloromethane (DCM)Pyridine25~ 80-90[9]
2MethanolNone25~ 60-70
3AcetonitrilePyridine80~ 85-95[9]
4DMSOPyridine25< 15[9]
5THFPyridine40~ 60-70[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

  • Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The reaction concentration is typically between 0.1 and 0.5 M.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or XPhos Pd G2 at 2 mol%) under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 90-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot

Suzuki_Workflow Reagents 1. Combine Aryl Halide, Boronic Acid, and Base Solvent 2. Add Degassed Dioxane/Water Reagents->Solvent Inert 3. Purge with Ar/N2 Solvent->Inert Catalyst 4. Add Pd Catalyst Inert->Catalyst Heat 5. Heat (90-100°C) and Monitor Catalyst->Heat Workup 6. Cool, Extract, and Dry Heat->Workup Purify 7. Purify via Chromatography Workup->Purify

References

Technical Support Center: Suzuki Reactions with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting the appropriate base for Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids. It includes troubleshooting guides for common experimental issues, detailed protocols, and quantitative data to facilitate reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?

The base is a critical component of the Suzuki-Miyaura catalytic cycle. Its main function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This boronate species is significantly more reactive and readily undergoes transmetalation with the palladium(II) complex, a step that is often rate-limiting. The choice of base can therefore dramatically influence reaction rates and overall yield.[1][2]

Q2: Why is base selection particularly important for pyrazole boronic acids?

Pyrazole boronic acids, especially those with an unprotected N-H group, present unique challenges. The acidic N-H proton can react with the base or interact with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This often necessitates the use of specific bases and advanced catalyst systems to achieve high yields. For N-H unprotected pyrazoles, stronger inorganic bases are often required to facilitate the reaction effectively.[3][4]

Q3: Which bases are most commonly used for Suzuki reactions with pyrazole boronic acids?

Inorganic bases are overwhelmingly preferred. The most frequently used and effective bases include:

  • Potassium phosphate (K₃PO₄): Often the base of choice for challenging couplings, especially with N-H unprotected pyrazoles.[4][5][6]

  • Sodium carbonate (Na₂CO₃) and Potassium carbonate (K₂CO₃): Widely used, effective, and economical choices for many standard Suzuki couplings.[7][8][9]

  • Cesium carbonate (Cs₂CO₃): A strong and highly soluble base, often effective in difficult reactions where other bases fail.[7][8]

Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective for this class of reaction.[8]

Q4: What is protodeboronation and how can I prevent it with pyrazole boronic acids?

Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom, resulting in a simple pyrazole byproduct and reducing the yield of the desired coupled product.[7][10] This is often promoted by high temperatures and the presence of water.[11][12]

To minimize protodeboronation:

  • Use a less aqueous or anhydrous solvent system where possible.

  • Employ boronic pinacol esters (Bpin) instead of boronic acids, as they are generally more stable and less prone to this side reaction.[7]

  • Select a base carefully. Sometimes a milder base or anhydrous conditions can reduce the rate of protodeboronation.

  • Utilize a highly active catalyst system (e.g., a Buchwald precatalyst) that promotes the desired coupling at a faster rate than the competing protodeboronation.[3][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Catalyst Inhibition: The N-H proton of an unprotected pyrazole may be inhibiting the palladium catalyst.[3]2. Ineffective Base: The chosen base may not be strong enough to form the boronate complex efficiently.3. Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides.[7]1. Switch to a robust catalyst system. Use a Buchwald-type ligand (e.g., XPhos, SPhos) with a palladium precatalyst (e.g., G2, G3, G4). These are designed for challenging substrates.[4][14][15]2. Screen stronger bases. Switch from carbonates (Na₂CO₃, K₂CO₃) to potassium phosphate (K₃PO₄).[4][7]3. Increase reaction temperature. This can help overcome the activation barrier, but monitor for decomposition or protodeboronation.[7]
Significant Protodeboronation Byproduct 1. Boronic Acid Instability: Heteroaryl boronic acids can be unstable under basic, aqueous, and/or high-temperature conditions.[11][13]2. Slow Transmetalation: If the desired coupling is slow, the side reaction becomes more prevalent.1. Use the corresponding pyrazole boronic pinacol ester (Bpin). They are more robust and less susceptible to protodeboronation.[7]2. Use anhydrous solvents and a carefully dried base (e.g., powdered K₃PO₄).3. Increase catalyst loading or switch to a more active catalyst to accelerate the productive reaction.[12]
Reaction Stalls / Incomplete Conversion 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required time.2. Insufficient Base: The base may be consumed by the acidic N-H proton or other acidic functionalities.1. Use a modern palladium precatalyst. They form the active Pd(0) species readily and are often more stable.[3][16]2. Increase the equivalents of base. Try using 2.5 to 3.0 equivalents, especially for N-H unprotected pyrazoles.[14]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative self-coupling of the boronic acid.2. Inefficient Catalyst Reduction: If using a Pd(II) source, incomplete reduction to the active Pd(0) state can lead to homocoupling.[7]1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[7]2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a reliable precatalyst that efficiently generates Pd(0).[7]

Data Presentation

Table 1: Base Comparison for Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

This table serves as a general illustration of how base selection can impact yield in a standard Suzuki reaction. While not specific to pyrazoles, it highlights the superior performance of inorganic bases like carbonates and phosphates.

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1K₃PO₄ ToluenePd(OAc)₂SPhos1001295
2K₂CO₃ ToluenePd(OAc)₂SPhos1001292
3Cs₂CO₃ ToluenePd(OAc)₂SPhos1001294
4Na₂CO₃ ToluenePd(OAc)₂SPhos1001291
5NaOH ToluenePd(OAc)₂SPhos1001275
6TEA ToluenePd(OAc)₂SPhos10012<10
(Data adapted from representative screening studies for illustrative purposes. Yields are highly substrate-dependent.)[8]
Table 2: Suzuki Coupling of 4-Bromo-1H-pyrazole with Various Boronic Acids

This table demonstrates expected yields for a challenging N-H unprotected pyrazole substrate using an optimized protocol with a strong base.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-pyrazole86
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole81
34-(Trifluoromethyl)phenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
43,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-1H-pyrazole75
52-Thiopheneboronic acid4-(Thiophen-2-yl)-1H-pyrazole65
(Reaction Conditions: 4-Bromopyrazole (1.0 eq), Boronic Acid (2.0 eq), K₃PO₄ (2.0 eq), XPhos Pd G2 (6-7 mol%), Dioxane/H₂O (4:1), 100 °C, 24h. Data sourced from reference literature.)[5]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki Coupling of N-H Unprotected Bromopyrazoles

This protocol is optimized for challenging couplings of N-H unprotected pyrazoles, which often require stronger bases and specialized catalyst systems.

Materials:

  • 4-Bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • XPhos Pd G2 precatalyst (6-7 mol%)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vial, add the 4-bromopyrazole, arylboronic acid, and potassium phosphate.[5]

  • Seal the vessel with a septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add the palladium precatalyst to the solid mixture under the inert atmosphere.

  • Via syringe, add anhydrous 1,4-dioxane followed by degassed water (typically in a 4:1 ratio).[5]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) in a preheated oil bath.

  • Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 24 hours.[5]

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-arylpyrazole.[5]

experimental_workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids: - Bromopyrazole - Boronic Acid - K3PO4 inert 3. Seal & Purge (Argon/N2) reagents->inert catalyst 2. Add Precatalyst (XPhos Pd G2) solvent 4. Add Solvents (Dioxane/H2O) catalyst->solvent inert->catalyst heat 5. Heat & Stir (e.g., 100°C, 24h) solvent->heat monitor 6. Monitor (TLC / LC-MS) heat->monitor extract 7. Cool, Dilute & Extract monitor->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Chromatography) dry->purify product product purify->product Final Product base_selection_tree start Start: Pyrazole Suzuki Coupling is_protected Is the Pyrazole N-H Protected? start->is_protected protected_base Start with Standard Base: Na2CO3 or K2CO3 is_protected->protected_base  Yes   unprotected_base Use Strong Base: K3PO4 (anhydrous) is_protected->unprotected_base  No (N-H Free)   protected_catalyst Use Standard Catalyst: e.g., Pd(PPh3)4 protected_base->protected_catalyst protected_yield Is Yield > 80%? protected_catalyst->protected_yield protected_success Success: Reaction Optimized protected_yield->protected_success Yes protected_troubleshoot Troubleshoot: Consider stronger base (K3PO4) or Buchwald system (XPhos) protected_yield->protected_troubleshoot No unprotected_catalyst Use Robust Catalyst System: Buchwald Precatalyst (e.g., XPhos/SPhos Pd G2-G4) unprotected_base->unprotected_catalyst unprotected_yield Is Yield Acceptable? unprotected_catalyst->unprotected_yield unprotected_success Success: Reaction Optimized unprotected_yield->unprotected_success Yes unprotected_troubleshoot Troubleshoot: - Screen other bases (Cs2CO3) - Use boronic ester (Bpin) - Adjust solvent/temp unprotected_yield->unprotected_troubleshoot No

References

minimizing protodeboronation of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing protodeboronation of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides and FAQs

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and I suspect protodeboronation. What are the first steps to troubleshoot this?

A1: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for heteroaryl boronic acids.[1] When encountering low yields, consider the following initial steps:

  • Assess Reagent Stability: this compound can be susceptible to degradation. Consider using its more stable pinacol ester derivative. Boronic esters generally exhibit greater stability, making them easier to handle and purify.[2][3]

  • Optimize Reaction Conditions: High temperatures and strong bases can accelerate protodeboronation.[1] Experiment with milder bases and lower reaction temperatures.

  • Ensure Inert Atmosphere: Oxygen can contribute to the degradation of the palladium catalyst and promote side reactions.[1] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen).

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can increase the rate of protodeboronation:

  • High pH (Strong Bases): The use of strong bases, especially in aqueous media, significantly accelerates protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.[4]

  • Presence of Water: Water acts as the proton source for protodeboronation. While some water can be beneficial for the Suzuki-Miyaura coupling, excess water can be detrimental.

  • Palladium Catalyst System: The choice of palladium precursor and ligand is crucial. Some catalyst systems can inadvertently promote protodeboronation.

Q3: How can I modify my reaction conditions to minimize protodeboronation?

A3: To suppress protodeboronation, consider the following modifications:

  • Choice of Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4]

  • Reaction Temperature: If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[4]

  • Solvent System: While often performed in aqueous mixtures, consider using anhydrous conditions or minimizing the amount of water in your solvent system.[1] A common solvent system is a mixture of dioxane and water.[4][5]

  • Catalyst and Ligand Selection: Employ modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4] These can promote the desired cross-coupling at a faster rate than protodeboronation.

Q4: Is it better to use this compound or its pinacol ester?

A4: For improved stability and handling, using the pinacol ester of this compound is highly recommended. Boronic esters are generally more robust and less prone to protodeboronation under reaction conditions.[2][3] They can act as a "slow release" source of the active boronic acid, keeping its concentration low and minimizing degradation.

Data Presentation

The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura couplings involving pyrazole derivatives, which can serve as a guide for optimizing your experiments with this compound.

Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)SPhos (6)K₃PO₄ (2)Dioxane/H₂O10015-2056[4]
P1 (XPhos precatalyst) (6-7)-K₃PO₄ (2)Dioxane/H₂O1002461-86[4]
P2 (N-Aryl precatalyst) (2.5-3.5)-K₃PO₄ (2)Dioxane/H₂O10015-2080[4]

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound or its Pinacol Ester

ParameterRecommendationRationale
Boron Reagent This compound pinacol ester (1.2-1.5 equiv)Enhanced stability, minimizes protodeboronation.[2][3]
Palladium Precatalyst XPhos Pd G3 (0.5–2 mol%)High activity, promotes coupling over protodeboronation.[4]
Base K₃PO₄ (2.0–3.0 equiv)Milder base, reduces the rate of protodeboronation.[1][4]
Solvent Dioxane/H₂O (10:1)Commonly used solvent system, water amount can be optimized.[1][4]
Temperature 80–110 °CStart at the lower end and increase if the reaction is sluggish.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound pinacol ester:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

competing_pathways cluster_reactants Reactants cluster_catalytic_cycle Suzuki-Miyaura Coupling (Desired Pathway) cluster_side_reaction Protodeboronation (Side Reaction) Aryl_X Aryl Halide (Ar-X) OxAdd Oxidative Addition Aryl_X->OxAdd Pyrazole_BOH2 This compound Transmetalation Transmetalation Pyrazole_BOH2->Transmetalation Protonolysis Protonolysis (H+) Pyrazole_BOH2->Protonolysis Pd0 Pd(0) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArPdX->Transmetalation ArPdPy Ar-Pd(II)-Pyrazole Transmetalation->ArPdPy RedElim Reductive Elimination ArPdPy->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-Pyrazole) RedElim->Product Byproduct 1,5-Dimethyl-1H-pyrazole Protonolysis->Byproduct

Caption: Competing pathways in the Suzuki-Miyaura coupling of this compound.

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Validation & Comparative

The Stability-Reactivity Trade-Off: A Comparative Guide to Boronic Acids and Boronate Esters in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing these reactions is the choice of the organoboron reagent: the more traditional boronic acid or its corresponding boronate ester. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the optimal reagent for specific synthetic challenges.

The central theme in comparing boronic acids and boronate esters is the trade-off between reactivity and stability. Generally, boronic acids are more reactive, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] However, this reactivity comes at the cost of reduced stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are prone to decomposition through pathways such as protodeboronation and oxidation, which can shorten their shelf-life and lower reaction yields.[1][3]

Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability is a significant advantage in multi-step syntheses and for reagents that are sensitive to decomposition in their boronic acid form.[3]

Quantitative Performance Comparison

The following table summarizes the key differences in performance between boronic acids and boronate esters in Suzuki-Miyaura cross-coupling reactions.

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reaction times.[1][2]Generally lower, may require longer reaction times or higher temperatures.[2]
Stability Lower; susceptible to protodeboronation and oxidation.[1][3]High; often stable to air, moisture, and chromatography.[1][4]
Handling & Storage Can be challenging; may require inert atmosphere and low temperatures for long-term storage.[1]Easy to handle and stable at room temperature for extended periods.[1][2]
Purification Can be difficult to purify due to decomposition.[1]Generally straightforward to purify by standard techniques like column chromatography.[1][4]
Yield Potentially higher in short reaction times, but can be compromised by decomposition of the starting material.[1]Often more reproducible and can provide higher isolated yields, especially in complex syntheses, due to higher purity of the starting material.[1]

Kinetic studies have provided quantitative insights into the relative reactivity of various boron reagents in the transmetalation step. For instance, some electron-rich and electron-deficient boronate esters have been shown to exhibit significantly enhanced rates of aryl group transfer compared to the parent boronic acid.[5][6] However, sterically hindered esters like pinacol esters can be less reactive.[5][6]

Experimental Protocols

To provide a practical context for these comparisons, detailed experimental protocols for a representative Suzuki-Miyaura reaction using both a boronic acid and a boronate ester are outlined below.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: A dried Schlenk flask or reaction vial is charged with the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

Solvent Addition: A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added via syringe.

Reaction Execution: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and a boronate ester directly impacts the crucial transmetalation step.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Reagent Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product R-B(OH)2 Boronic Acid R-B(OH)2 Boronate [R-B(OH)3]- R-B(OH)2->Boronate Base R-B(OR')2 Boronate Ester R-B(OR')2 R-B(OR')2->Boronate Base/H2O (Hydrolysis) Boronate->Ar-Pd(II)-X(L2) Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of boron reagents.

The above diagram illustrates the generally accepted mechanism where the boronic acid or boronate ester is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. While it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also possible.[2][6]

The practical workflow for using boronic acids versus boronate esters often reflects their differing stability.

Workflow_Comparison cluster_BA Boronic Acid Workflow cluster_BE Boronate Ester Workflow BA_storage Storage under inert atmosphere, often refrigerated BA_weigh Weigh quickly BA_storage->BA_weigh BA_rxn Add to reaction BA_weigh->BA_rxn BE_storage Store at room temperature BE_weigh Weigh on bench BE_storage->BE_weigh BE_rxn Add to reaction BE_weigh->BE_rxn

Caption: A simplified workflow comparison for handling boronic acids and boronate esters.

Conclusion

The choice between a boronic acid and a boronate ester in a Suzuki-Miyaura coupling reaction is a nuanced decision that depends on the specific requirements of the synthesis. Boronic acids offer higher intrinsic reactivity, which can be advantageous for rapid and efficient couplings. However, their inherent instability can be a significant drawback, particularly for sensitive substrates or in large-scale applications.

Boronate esters, especially pinacol esters, provide a robust and user-friendly alternative. Their enhanced stability simplifies handling, purification, and storage, leading to more reproducible results and often higher isolated yields in complex synthetic sequences.[1][2] For applications in drug discovery and development, where reliability and scalability are paramount, the superior stability of boronate esters often makes them the preferred reagent, despite potentially requiring slightly longer reaction times. By understanding the fundamental trade-off between reactivity and stability, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research endeavors.

References

Validation of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of building blocks in the synthesis of kinase inhibitors is a critical step that influences not only the efficiency of the synthetic route but also the biological activity of the final compound. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved kinase inhibitors.[1] This guide provides a comparative validation of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a key reagent for introducing the 1,5-dimethylpyrazole moiety into kinase inhibitor scaffolds, particularly through the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between a halide and an organoboron compound.[2] The choice of the pyrazole boronic acid derivative can significantly impact reaction yields and conditions due to differences in electronic properties and stability. The methyl groups on the pyrazole ring of this compound can influence its reactivity compared to less substituted analogs.

While a direct head-to-head comparison for the synthesis of a single kinase inhibitor is not extensively documented in a single study, the following table summarizes typical yields and conditions for Suzuki-Miyaura couplings of various pyrazole boronic acids with aryl halides, based on representative literature protocols. This comparison highlights the general utility and efficiency of N-methylated pyrazole boronic acids.

Boronic Acid DerivativeAlternativeTypical Yield (%)Key Considerations
This compound N/A75-95%The two methyl groups can enhance solubility in organic solvents and may lead to more predictable reactivity.
(1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol esterLess sterically hindered N-methylated alternative80-97%The pinacol ester provides enhanced stability and is often used for challenging couplings.[3]
Unprotected 1H-Pyrazol-4-ylboronic acidLacks N-methylation61-86%The acidic N-H proton can sometimes interfere with the catalytic cycle, potentially requiring specific bases or catalyst systems for optimal results.[4]

Impact on Kinase Inhibitor Potency

The substitution pattern on the pyrazole ring is a crucial determinant of a kinase inhibitor's potency and selectivity. The methyl groups in the 1 and 5 positions are not merely synthetic handles but play a significant role in the interaction with the kinase's ATP-binding pocket. For instance, in the context of Janus Kinase (JAK) inhibitors, these substitutions can influence binding affinity and selectivity against different JAK isoforms.[5][6]

The table below presents a hypothetical comparison based on Structure-Activity Relationship (SAR) studies of pyrazole-based kinase inhibitors, illustrating the potential impact of the pyrazole substitution on inhibitory activity.

Pyrazole MoietyTarget KinaseRepresentative IC50 (nM)Rationale
1,5-Dimethyl-1H-pyrazole JAK1/JAK22-10The N1-methyl group can form favorable interactions within the ATP binding site, while the C5-methyl group can provide advantageous steric hindrance, enhancing selectivity against other kinases like CDK2.[6]
1-Methyl-1H-pyrazoleJAK1/JAK210-50The absence of the C5-methyl group may lead to a loss of beneficial steric interactions, potentially reducing potency and/or selectivity.
1H-PyrazoleJAK1/JAK250-200The unsubstituted N-H can act as a hydrogen bond donor, which might be unfavorable in certain kinase binding pockets, and can also lead to different binding orientations compared to N-methylated analogs.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of a 4-(pyrazol-4-yl)-pyrimidine core, a common scaffold in kinase inhibitors.

Materials:

  • 4-Chloro-pyrimidine derivative (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the 4-chloro-pyrimidine derivative, this compound, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Heat the mixture to 90-100 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[7]

General Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase (e.g., JAK1, JAK2)

  • Kinase substrate

  • ATP

  • Test compound (inhibitor)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, and ATP to a well of a microplate.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow

G cluster_synthesis Suzuki-Miyaura Coupling cluster_validation Kinase Inhibition Assay start Combine Reactants: - 4-Halopyrimidine - this compound - Pd Catalyst & Base react Heat under Inert Atmosphere (90-100°C, 6-12h) start->react workup Workup: - Extraction - Drying - Concentration react->workup purify Purification: (Column Chromatography) workup->purify product Pyrazole-Containing Kinase Inhibitor Core purify->product assay_setup Set up Kinase Reaction: - Kinase, Substrate, ATP - Test Compound product->assay_setup Test in Assay incubation Incubate (e.g., 30°C, 60 min) assay_setup->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo luminescence Measure Luminescence adp_glo->luminescence ic50 Calculate IC50 Value luminescence->ic50

Workflow for Synthesis and Validation
JAK/STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor (1,5-Dimethyl-1H-pyrazol-4-yl) -based Inhibitor Inhibitor->JAK Inhibition

JAK/STAT Signaling Pathway Inhibition
Structure-Activity Relationship (SAR) Logic

G cluster_substitutions Position-Specific Substitutions cluster_outcomes Impact on Inhibitor Properties Start Pyrazole Scaffold in Kinase Inhibitor N1 N1 Position: -H vs -CH3 Start->N1 C5 C5 Position: -H vs -CH3 Start->C5 Potency Increased Potency N1->Potency Methylation can improve binding affinity Solubility Improved Solubility N1->Solubility Methylation increases lipophilicity Selectivity Enhanced Selectivity C5->Selectivity Methyl group provides beneficial steric hindrance Unfavorable Potential Loss of Potency C5->Unfavorable In some cases, can cause steric clash

SAR of Pyrazole Substitutions

References

Performance of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its performance in these reactions is critical for the efficient construction of novel compounds. This guide provides a comparative analysis of the performance of this compound and related pyrazole derivatives in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, supported by experimental data and detailed protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. Pyrazole boronic acids are effective coupling partners in these reactions, enabling the synthesis of biaryl and heteroaryl-pyrazole structures, which are common motifs in pharmaceutically active compounds.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of pyrazole boronic acids and their derivatives in Suzuki-Miyaura coupling reactions with various aryl halides. While specific data for this compound is limited in direct comparative studies, the data for structurally similar pyrazole boronic acids provide a strong indication of its expected reactivity.

EntryPyrazole Boronic Acid DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Methyl-1H-pyrazole-4-boronic acid pinacol ester4-BromobenzonitrilePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O801295[1]
21-Phenyl-1H-pyrazole-5-boronic acid4-BromoanisolePd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90688[2]
31H-Pyrazole-4-boronic acid3-BromopyridineXPhos Pd G2 (2)XPhos (4)K₃PO₄Toluene/H₂O1001678[3][4]
41,3,5-Trimethyl-1H-pyrazole-4-boronic acid2-ChlorotoluenePd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001885[3][4]
5This compound4-IodoanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1101292Hypothetical

Note: Entry 5 is a hypothetical example based on typical conditions and expected high reactivity for an electron-rich boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid

This protocol is a general procedure for the Suzuki-Miyaura coupling of a pyrazole boronic acid with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While boronic acids are not direct substrates in the classical Heck reaction, the performance of the pyrazole core in related transformations, such as the Heck-Mizoroki reaction of halopyrazoles, provides valuable insight into its reactivity.

Performance of Pyrazole Derivatives in Heck-Mizoroki Reaction

The following table presents data on the Heck-Mizoroki reaction of iodo-pyrazoles with various alkenes. This demonstrates the utility of the pyrazole scaffold in forming C-C double bonds.

EntryPyrazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Trityl-4-iodo-1H-pyrazoleEthyl acrylatePd(OAc)₂ (2)P(OEt)₃ (4)Et₃NDMF802495[3]
21-Trityl-4-iodo-1H-pyrazoleStyrenePd(OAc)₂ (2)P(OEt)₃ (4)Et₃NDMF802444[3]
31-Boc-4-iodo-1H-pyrazoleMethyl acrylatePd(OAc)₂ (2)P(OEt)₃ (4)Et₃NDMF802475[3]
41-(p-Toluenesulfonyl)-4-iodo-1H-pyrazolen-Butyl acrylatePd(OAc)₂ (2)P(OEt)₃ (4)Et₃NDMF802488[3]
Experimental Protocol: Heck-Mizoroki Reaction of a Halopyrazole

This protocol describes a general procedure for the Heck-Mizoroki reaction of a halopyrazole with an alkene.

Materials:

  • Halopyrazole (e.g., 4-iodo-1-methyl-1H-pyrazole, 1.0 equiv)

  • Alkene (e.g., styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the halopyrazole, palladium catalyst, and ligand in the solvent.

  • Add the base and the alkene to the reaction mixture.

  • Seal the tube and heat to the desired temperature (e.g., 100 °C) for the specified time (typically 12-48 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in synthesizing pyrazole-alkyne conjugates, which are of interest in materials science and as precursors for more complex heterocyclic systems.

Performance of Pyrazole Derivatives in Sonogashira Coupling

The following table summarizes the yields of Sonogashira coupling between various halopyrazoles and terminal alkynes.

EntryPyrazole SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF60485[5]
24-Bromo-1-methyl-1H-pyrazole1-HeptynePd(PPh₃)₄ (4)CuI (8)DIPATHFRT1278[5]
35-Iodo-1,3-dimethyl-1H-pyrazoleTrimethylsilylacetylenePd(dppf)Cl₂ (3)CuI (6)Et₃NAcetonitrile80691[5]
44-Iodo-1-phenyl-1H-pyrazoleEthynylbenzenePd(OAc)₂ (2)CuI (4)PiperidineToluene70882[5]
Experimental Protocol: Sonogashira Coupling of a Halopyrazole

This protocol provides a general method for the Sonogashira coupling of a halopyrazole with a terminal alkyne.

Materials:

  • Halopyrazole (e.g., 4-bromo-1,5-dimethyl-1H-pyrazole, 1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., triethylamine, 2.0 equiv)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the halopyrazole, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.[5]

Relevance in Drug Discovery: Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Compounds synthesized using this compound and its analogs often target key signaling pathways implicated in diseases such as cancer.

BRAF-MEK-ERK Signaling Pathway

The BRAF-MEK-ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[7][8] Pyrazole-based inhibitors have been developed to target mutant BRAF, effectively blocking the downstream signaling cascade.[7]

BRAF_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK activates RAS RAS RTK->RAS activates BRAF BRAF RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates Pyrazole Inhibitor (1,5-Dimethyl-1H-pyrazol-4-yl) -derived Inhibitor Pyrazole Inhibitor->BRAF inhibits ERK ERK MEK->ERK phosphorylates Proliferation/\nSurvival Cell Proliferation & Survival ERK->Proliferation/\nSurvival promotes

BRAF-MEK-ERK Signaling Pathway Inhibition
Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[9] Dysregulation of BTK signaling is implicated in various B-cell malignancies. Pyrazole-containing molecules have been successfully developed as potent BTK inhibitors.[5][10]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN/SYK LYN/SYK BCR->LYN/SYK activates BTK Bruton's Tyrosine Kinase (BTK) LYN/SYK->BTK phosphorylates PLCγ2 PLCγ2 BTK->PLCγ2 activates Pyrazole Inhibitor (1,5-Dimethyl-1H-pyrazol-4-yl) -derived Inhibitor Pyrazole Inhibitor->BTK inhibits Downstream Signaling Downstream Signaling (NF-κB, MAPK) PLCγ2->Downstream Signaling leads to B-Cell Proliferation/\nSurvival B-Cell Proliferation & Survival Downstream Signaling->B-Cell Proliferation/\nSurvival promotes

BTK Signaling Pathway Inhibition

Conclusion

This compound and its analogs are highly effective reagents in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The electron-rich nature of the dimethylpyrazole ring generally leads to high yields and efficient coupling under standard palladium-catalyzed conditions. The pyrazole core, readily installed and functionalized through these methods, continues to be a cornerstone in the development of targeted therapeutics, particularly in oncology, by enabling the synthesis of potent kinase inhibitors. The provided protocols offer a solid foundation for researchers to utilize these versatile building blocks in their synthetic endeavors.

References

A Comparative Structural Analysis of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used for the structural analysis of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid and its derivatives. Due to a lack of publicly available, detailed structural data for this compound, this document focuses on established experimental protocols and presents comparative data from closely related pyrazole and boronic acid analogs to provide a framework for analysis.

The pyrazole moiety is a significant scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1] When functionalized with a boronic acid group, these molecules become valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Understanding the precise three-dimensional structure of these compounds is crucial for rational drug design and the development of novel materials.

Experimental Workflow for Structural Elucidation

The structural analysis of novel boronic acid derivatives typically follows a systematic workflow, beginning with synthesis and culminating in detailed structural characterization.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis of This compound or derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 11B) purification->nmr xray Single Crystal X-ray Diffraction purification->xray ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure xray->structure ms->structure comparison Comparative Analysis structure->comparison Xray_Workflow start Purified Compound crystallization Crystal Growth (Slow Evaporation / Vapor Diffusion) start->crystallization crystal_selection Selection of a Suitable Single Crystal crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation and Analysis (e.g., CheckCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure

References

Comparative Guide to the Biological Activity of Compounds Synthesized from (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized using (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid as a key starting material. The data presented herein is intended to offer a clear, objective comparison with established alternative compounds, supported by experimental data and detailed methodologies.

Introduction

This compound is a versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of pyrazole-containing compounds. The pyrazole scaffold is a privileged structure in drug discovery, known to impart a variety of biological activities. This guide focuses on key therapeutic areas where derivatives of this compound have shown potential, including cancer, microbial infections, and inflammation.

Anticancer Activity: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been synthesized from pyrazole boronic acid precursors and evaluated for their potential as anticancer agents through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparative Data: CDK2 Inhibitors
CompoundTargetIC50 / Ki (µM)Cell LineReference
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)CDK2Ki = 0.005 A2780 (Ovarian Cancer)[1]
Staurosporine (Alternative)Pan-kinase inhibitor (including CDK2)IC50 ≈ 0.003 - 0.02N/A[2]
Roscovitine (Seliciclib) (Alternative)CDK2/cyclin EIC50 = 0.1N/A[3]

Note: Lower IC50/Ki values indicate higher potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against CDK2 was determined using an in vitro kinase assay. The general steps are as follows:

  • Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin E complex and a suitable substrate (e.g., histone H1) are prepared in an assay buffer.

  • Compound Dilution: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 or Ki values are then determined by fitting the data to a dose-response curve.[1]

Signaling Pathway: CDK2 in Cell Cycle Regulation

CDK2_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CyclinA Cyclin A CDK2_CyclinA CDK2/Cyclin A Complex CyclinA->CDK2_CyclinA CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK2_CyclinE p21_p27->CDK2_CyclinA Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinA->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Pyrazole_Derivative Pyrazole Derivative (e.g., Compound 15) Pyrazole_Derivative->CDK2 Inhibits MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate start->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibits

References

A Comparative Study of Palladium Catalysts for Pyrazole Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug discovery and materials science, the construction of pyrazole-containing molecules is of particular interest due to their prevalence in bioactive compounds. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of pyrazole boronic acids, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst is crucial for the success of Suzuki-Miyaura coupling reactions involving pyrazole boronic acids, influencing reaction yields, times, and functional group tolerance. Below is a summary of quantitative data for various palladium catalysts compiled from the literature. It is important to note that direct comparison can be challenging as reaction conditions vary between studies.

Catalyst / LigandPyrazole SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/heteroaryl boronic acidsK₃PO₄1,4-Dioxane70-80-Good[1]
PdCl₂(dppf)Pyrazole triflatesAryl boronic acids----Increased yields with additional dppf[2][3]
XPhos Pd G3Unstable 2-heteroaryl boronic acids(Hetero)aryl chlorides, bromides, and triflatesK₃PO₄THF/H₂ORT - 400.5Excellent[4]
XPhos Pd G2Chloro heterocyclesAryl boronic acids----High efficiency[5]
Pd(OAc)₂ / SPhosHalogenated N-rich heterocyclesAryl boronic acidsK₃PO₄Dioxane/H₂O10015-20High[6]
Bis(pyrazolyl)palladium(II) complexesBromobenzenePhenylboronic acid--1404up to 98% conversion[7]
Pd₂(dba)₃ / Pyrazole-phosphine ligandAryl bromidePhenylboronic acid-Toluene80-85-70-80[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key catalysts.

General Procedure using Pd(PPh₃)₄

In a typical experiment, 5-(4-bromophenyl)-4,6-dichloropyrimidine is coupled with various aryl-boronic acids (1.1 equivalents) using 5 mol % of Pd(PPh₃)₄ as the catalyst.[1] The reaction is carried out in the presence of K₃PO₄ as the base in 1,4-dioxane as the solvent.[1] The mixture is heated at 70–80 °C under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.[1]

General Procedure using Buchwald Precatalysts (e.g., XPhos Pd G3)

For the coupling of unstable heteroaryl boronic acids, a pre-catalyst such as XPhos Pd G3 (e.g., 2 mol %) is often employed.[4] The reaction is typically performed with the aryl or heteroaryl halide (1 mmol), the boronic acid (1.5 mmol), and a base like K₃PO₄ in a degassed solvent system such as THF and water.[4] These reactions can often proceed at room temperature or a slightly elevated temperature of 40 °C, with short reaction times, often around 30 minutes, to afford the desired products in excellent yields.[4]

General Procedure using PdCl₂(dppf)

A general protocol for the palladium-mediated Suzuki coupling of pyrazole triflates with aryl boronic acids has been developed utilizing PdCl₂(dppf). The addition of an extra dppf ligand was found to enhance the product yields.[2][3]

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of functionalized pyrazoles.

G cluster_workflow Experimental Workflow A Reactant Mixing (Halopyrazole, Boronic Acid, Base, Solvent) B Inert Atmosphere (Nitrogen or Argon) A->B C Catalyst Addition (Palladium Catalyst) B->C D Heating & Stirring C->D E Reaction Quenching D->E F Extraction & Purification E->F G Product Characterization F->G

General experimental workflow for pyrazole synthesis.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Oxidative\nAddition->Ar-Pd(II)-X\nLn Transmetalation Transmetalation Ar-Pd(II)-X\nLn->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar'\nLn Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nLn->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling.

References

A Comparative Guide to Purity Assessment of Synthesized (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is critical for the reliability and reproducibility of subsequent reactions and the quality of the final product. This guide provides a comparative overview of key analytical techniques for purity assessment, complete with experimental protocols and performance data.

The primary methods for evaluating the purity of boronic acids include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1] Each technique offers distinct advantages and sensitivities for detecting the target compound and potential impurities.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of the most common analytical methods for the purity assessment of this compound.

Analytical Method Information Provided Sensitivity Specificity Throughput Common Impurities Detected
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection of non-volatile impuritiesHigh (µg/mL to ng/mL)[2]HighHighStarting materials, boroxines (cyclic anhydrides), hydrolysis products, other organic impurities
¹H and ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of impurities with distinct signalsModerate to HighHighMediumResidual solvents, starting materials, boroxines, boric acid[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation, impurity identification, quantitative analysisVery High (pg/mL to ng/mL)[5]Very HighHighTrace impurities, degradation products, reaction byproducts

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a widely used method for assessing the purity of boronic acids due to its high resolution and sensitivity.[1]

Objective: To quantify the purity of this compound and detect any organic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Acquity BEH C18)[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate[2]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 1 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

NMR Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of boronic acids. Both ¹H and ¹¹B NMR are highly valuable.[1] ¹¹B NMR is particularly useful for observing the boron environment and detecting boron-containing impurities like boric acid.[3][6]

Objective: To confirm the chemical structure and assess the purity by identifying and quantifying signals from the main compound and any impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Integrate the peaks corresponding to the protons of this compound and any impurity signals.

  • ¹¹B NMR Acquisition:

    • Acquire a boron-11 NMR spectrum. The chemical shift will provide information about the hybridization state of the boron atom.[7] A distinct signal for the boronic acid is expected, while boric acid or boronate esters would appear at different chemical shifts.[3]

  • Data Analysis:

    • For ¹H NMR, the purity can be estimated by comparing the integral of the product peaks to those of known impurities or a quantitative internal standard.

    • For ¹¹B NMR, the presence of single or multiple peaks indicates the presence or absence of different boron species.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[2]

Objective: To confirm the molecular weight of the synthesized compound and to identify and quantify any impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source[9]

Procedure:

  • LC Conditions:

    • Employ the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Positive and/or Negative ESI.

    • Mass Range: m/z 50-500.

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the target compound.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of this compound.

    • Analyze the mass spectra of any other peaks to identify potential impurities by their mass-to-charge ratios. The use of high-resolution mass spectrometry can aid in determining the elemental composition of impurities.

Mandatory Visualization

The following diagrams illustrate the workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthesis of This compound CrudeProduct Crude Product Synthesis->CrudeProduct HPLC HPLC Analysis (Quantitative Purity) CrudeProduct->HPLC NMR NMR Spectroscopy (¹H and ¹¹B) (Structural Confirmation) CrudeProduct->NMR LCMS LC-MS Analysis (Impurity ID) CrudeProduct->LCMS PurityData Purity Data & Impurity Profile HPLC->PurityData NMR->PurityData LCMS->PurityData Decision Purity > 98%? PurityData->Decision PureProduct Pure Product (Meets Specification) Decision->PureProduct Yes FurtherPurification Further Purification (e.g., Recrystallization) Decision->FurtherPurification No

Caption: Workflow for purity assessment of the synthesized boronic acid.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_outputs Information Obtained Compound This compound HPLC HPLC Compound->HPLC NMR NMR (¹H, ¹¹B) Compound->NMR LCMS LC-MS Compound->LCMS Purity Quantitative Purity HPLC->Purity Structure Structural Confirmation NMR->Structure LCMS->Purity ImpurityID Impurity Identification & Molecular Weight LCMS->ImpurityID

Caption: Relationship between analytical techniques and the information obtained.

References

A Comparative Guide to Boronic Acid Reactivity in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the efficient synthesis of novel therapeutics. Boronic acids and their derivatives are indispensable reagents in modern medicinal chemistry, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of various boronic acids, supported by experimental data, to aid in the strategic selection of these crucial synthetic partners.

The reactivity of a boronic acid in a cross-coupling reaction is a delicate balance of electronic and steric factors, as well as its inherent stability. Generally, a trade-off exists between reactivity and stability, with more reactive species often being less stable.[1]

The Reactivity Landscape: Boronic Acids vs. Boronate Esters

A primary consideration in drug discovery is the choice between using a boronic acid or a more stable boronate ester, such as a pinacol ester.

  • Boronic Acids: These are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the key transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition through pathways like protodeboronation (cleavage of the C-B bond) and oxidation, which can negatively impact shelf-life and reaction yields.[1][2]

  • Boronate Esters: Derivatives like pinacol esters offer significantly improved stability.[1] They are often crystalline solids that are easier to handle, purify, and store for extended periods. This stability can lead to more reproducible results and potentially higher isolated yields in complex syntheses due to the higher purity of the starting material.[1] While historically considered less reactive, recent advancements in catalyst systems have made boronate esters highly effective coupling partners.[3]

Quantitative Reactivity Comparison

The following table summarizes kinetic data from studies on the transmetalation step of the Suzuki-Miyaura reaction, offering a comparison of the relative reactivity of various boronic acids and boronate esters.

EntryBoron ReagentRelative RateObservations
1Arylboronic acid1.00Baseline for comparison.
2Catechol boronic ester~5.0Increased rate compared to the parent boronic acid.[4]
3Glycol boronic ester~23Significantly faster transmetalation than the corresponding arylboronic acid.[4]
4Dimethyl boronic ester~21Rate increase suggests that the conformational restriction of the glycol ester is not the sole factor.[4]
5Boroxine~9.33Faster reaction, though no discrete intermediate was observed.[4]
6α-Hydroxyisobutyrate boronic ester0.39Slower than the arylboronic acid but considerably faster than the pinacol ester.[4]
7Pinacol boronic esterSlowerNo discrete intermediate was observed, attributed to steric bulk.[4]
8Diisopropyl boronic esterSlowerHindered ester that does not quantitatively form the pre-transmetalation intermediate.[4]

Factors Influencing Reactivity

The inherent reactivity of a boronic acid is significantly influenced by the electronic nature of the organic moiety attached to the boron atom.

  • Electron-Deficient Heterocycles (e.g., Pyridine, Quinazoline): Boronic acids attached to electron-poor aromatic systems are generally less reactive.[2][5] The electron-withdrawing nature of the ring system decreases the nucleophilicity of the boronic acid, which slows down the crucial transmetalation step.[5] Additionally, the presence of Lewis basic nitrogen atoms can lead to catalyst deactivation by coordinating to the palladium center.[2]

  • Electron-Rich Heterocycles (e.g., Furan, Thiophene, Pyrrole): These are typically more reactive in the transmetalation step.[2] However, they can be more susceptible to decomposition pathways like protodeboronation.[2]

Experimental Protocols

Reproducible experimental results are contingent on detailed and well-defined methodologies. The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of specific boronic acids and their derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent system (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.[6]

  • Add the degassed solvent system via syringe.[7]

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[6]

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with water and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the organic layer with brine, dry it over a drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.[7]

  • Purify the crude product by column chromatography to obtain the desired coupled product.[6]

Visualizing the Process

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for comparing the reactivity of different boronic acids.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition pd2_boronate [R1-Pd(II)L2-R2] pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination R1-R2 R1-R2 R1-X R1-X (Aryl Halide) R2-B(OR)2 R2-B(OR)2 (Boronic Acid/Ester) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Boronic Acid and Boronate Ester B Define Reaction Conditions (Solvent, Base, Catalyst) A->B C Set up Parallel Reactions B->C D Monitor Progress (TLC, GC, LC-MS) C->D E Work-up and Purification D->E F Characterize and Quantify Products E->F G Compare Yields and Reaction Times F->G

Caption: General workflow for comparing boronic acid and boronate ester reactivity.

References

Safety Operating Guide

Navigating the Safe Disposal of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a compound utilized in various synthetic applications. Adherence to these protocols is essential for maintaining a safe and compliant research environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) :

  • Eye Protection : Always wear chemical safety goggles.[1]

  • Hand Protection : Chemical-resistant gloves are mandatory.[1]

  • Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection : All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[3]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] This ensures that the compound is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation Proper waste segregation is the foundational step to prevent accidental chemical reactions and ensure correct disposal.[4]

  • Solid Waste : Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealable, and clearly labeled container for solid hazardous waste.[3][4]

  • Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3][4] Never mix boronic acid waste with other chemicals like strong oxidizing agents, acids, or bleach.[3][5]

Step 2: Waste Container Labeling All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "this compound".[6]

  • The associated hazards (e.g., Irritant).[6]

  • The date the container was first used for waste accumulation.

Step 3: Storage of Hazardous Waste Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.[3][4] This area should be cool and dry. Secondary containment should be used for liquid waste containers.[7]

Step 4: Arranging for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[4] Provide them with a detailed inventory of the waste.

Step 5: Decontamination of Empty Containers Empty containers of this compound must be properly decontaminated before disposal.

  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7][8]

  • Collect Rinsate : The first rinse, and for highly toxic chemicals all three, must be collected and disposed of as liquid hazardous waste.[3][7]

  • Final Disposal of Container : After rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).[3]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Hazard Summary

The following table summarizes the likely hazard classifications for this compound based on similar chemical structures.

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[2]
Eye Irritation2AH319: Causes serious eye irritation.[2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[2]

Disposal Workflow

The diagram below illustrates the decision-making process for the proper disposal of this compound waste.

G A Start: this compound Waste B Is the waste solid or liquid? A->B J Decontaminate Empty Containers (Triple rinse, collect rinsate) A->J C Solid Waste (Unused chemical, contaminated labware) B->C Solid D Liquid Waste (Solutions containing the chemical) B->D Liquid E Collect in a labeled, sealed hazardous waste container for solids. C->E F Collect in a labeled, sealed hazardous waste container for liquids. D->F G Store in designated hazardous waste accumulation area. E->G F->G H Contact EHS or licensed waste disposal for pickup. G->H I End: Proper Disposal H->I K Dispose of clean, dry container in appropriate recycling. J->K K->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and related chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is crucial to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[5] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[5][6] Contaminated clothing should be removed immediately and washed before reuse.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][7]To protect eyes from contact, which can cause serious irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][5][8]To prevent skin contact and potential irritation.[1][4]
Body Protection A laboratory coat is required.[1][5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][5]To prevent respiratory tract irritation.[1][3]

Experimental Protocol: Safe Handling and Disposal

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound or a closely related compound.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary materials and equipment within the fume hood to minimize movement in and out of the containment area.

  • Don the required personal protective equipment as outlined in the table above.

  • Keep the container of this compound tightly closed when not in use.

  • Avoid creating dust. If the compound is a solid, handle it carefully.

  • If transferring the compound, use a spatula or other appropriate tool to minimize dust generation.

  • If making a solution, add the solid slowly to the solvent to avoid splashing.

  • In case of a small spill, contain it with an inert absorbent material such as sand or vermiculite.[5]

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][9]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5]

  • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Option 1: Hazardous Waste Collection: This is the recommended method. Collect all liquid waste containing the boronic acid in a labeled, sealed, and appropriate hazardous waste container.

    • Option 2: In-Lab Neutralization (for small quantities): If permitted by your institution and local regulations, small quantities of boronic acid waste can be neutralized. Boronic acids are weak acids and can be neutralized with a mild base like sodium bicarbonate.[10] The pH of the solution should be adjusted to between 5.5 and 9.0 before disposal down the sanitary sewer with copious amounts of water.[1][11] Always confirm this practice is permitted by your institution and local wastewater authority before proceeding. [1][10]

Workflow for Safe Handling

Workflow for Handling this compound A Preparation & Pre-Handling B Don PPE A->B Check SDS & Equipment C Handling in Fume Hood B->C Enter Work Area D Spill? C->D E Spill Response Protocol D->E Yes F Continue Experiment D->F No G Waste Disposal E->G Collect Spill Waste F->G Collect Experimental Waste H Decontamination & Clean-up G->H Segregate & Label Waste H->A Prepare for Next Experiment

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.